molecular formula C9H19ClN2O4 B1429457 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS No. 181228-33-1

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Número de catálogo: B1429457
Número CAS: 181228-33-1
Peso molecular: 254.71 g/mol
Clave InChI: IKRXWXBVGWAKNK-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXWXBVGWAKNK-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856186
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181228-33-1
Record name 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181228331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butoxycarbonyl-L-alpha-Ã?-diaminopropionic acid-alpha-methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA59RGK6XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Dap-OMe·HCl: Molecular Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Nβ-Boc-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-Dap-OMe·HCl), a pivotal building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core molecular features, explore the nuances of its stereochemistry, and provide practical, field-proven insights into its synthetic utility.

Foundational Chemistry of Boc-Dap-OMe·HCl

Boc-Dap-OMe·HCl is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the β-amino group and a methyl ester on the carboxyl group makes it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The hydrochloride salt enhances its stability and handling properties as a solid.

Molecular Structure and Key Physicochemical Properties

The fundamental structure of Boc-Dap-OMe·HCl features a chiral center at the α-carbon, a primary α-amino group (protonated in the hydrochloride form), a Boc-protected β-amino group, and a methyl ester.

Table 1: Physicochemical Properties of L- and D-Boc-Dap-OMe·HCl

PropertyL-Boc-Dap-OMe·HClD-Boc-Dap-OMe·HCl
Synonyms Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride[1][2][3]Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride[4]
CAS Number 114559-25-0[1][2][5][6]363191-25-7[4]
Molecular Formula C₉H₁₈N₂O₄·HCl[1][5]C₉H₁₈N₂O₄·HCl[4]
Molecular Weight 254.71 g/mol [1][5]254.7 g/mol [4]
Appearance White crystalline powder[6]Solid
Storage 2-8°C[5]Room temperature

The Critical Role of Stereochemistry

The biological activity and conformational properties of peptides and small molecules derived from Boc-Dap-OMe·HCl are intrinsically linked to the stereochemistry at the α-carbon. Both the L- (S-configuration) and D- (R-configuration) enantiomers are commercially available, enabling the synthesis of diastereomeric peptides with distinct pharmacological profiles. The choice between the L- and D-form is a critical experimental decision driven by the desired biological outcome. For instance, the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.

The stereochemical integrity of Boc-Dap-OMe·HCl is paramount. Chiral separation techniques, such as capillary electrophoresis (CE) with cyclodextrin-based chiral selectors, are powerful methods for analyzing the enantiomeric purity of chiral compounds like Dap derivatives.[7][8][9] The selection of an appropriate chiral selector is crucial for achieving effective separation.[7]

Synthetic Utility and Reaction Protocols

The synthetic power of Boc-Dap-OMe·HCl lies in the orthogonal protection scheme. The α-amino group is free for peptide bond formation, while the Boc group on the side chain can be selectively removed under acidic conditions to expose the β-amino group for further functionalization.

Peptide Coupling Reactions

The primary application of Boc-Dap-OMe·HCl is in peptide synthesis, where it serves as a building block to introduce a diaminopropionic acid residue into a peptide sequence. The coupling reaction involves the activation of the carboxylic acid of an incoming amino acid and its subsequent reaction with the free α-amino group of Boc-Dap-OMe·HCl.

A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction speed, efficiency, and suppression of racemization.[10][11] Common classes of coupling reagents include carbodiimides (e.g., DIC, EDC), and uronium/aminium salts (e.g., HATU, HBTU).[10][11][12]

Experimental Protocol: A Generalized Peptide Coupling Workflow

This protocol outlines the general steps for coupling an N-terminally protected amino acid to Boc-Dap-OMe·HCl.

  • Deprotonation: Dissolve Boc-Dap-OMe·HCl (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM). Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the hydrochloride and free the α-amino group.

  • Activation: In a separate vessel, dissolve the N-protected amino acid (1.0 eq.), a coupling reagent (e.g., HATU, 1.0 eq.), and an additive (e.g., HOBt or Oxyma, 1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) to the activation mixture.

  • Coupling: Add the activated amino acid solution to the solution of Boc-Dap-OMe·HCl. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 5% citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

Diagram: Peptide Coupling Workflow

G cluster_0 Boc-Dap-OMe·HCl Preparation cluster_1 Amino Acid Activation cluster_2 Coupling and Purification BocDap Boc-Dap-OMe·HCl FreeAmine Free α-Amino Boc-Dap-OMe BocDap->FreeAmine Deprotonation Base DIPEA Base->FreeAmine Solvent1 Anhydrous DMF/DCM Solvent1->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling NProtectedAA N-Protected Amino Acid ActivatedAA Activated Amino Acid NProtectedAA->ActivatedAA CouplingReagent HATU/HBTU CouplingReagent->ActivatedAA Additive HOBt/Oxyma Additive->ActivatedAA Base2 DIPEA Base2->ActivatedAA Solvent2 Anhydrous DMF Solvent2->ActivatedAA ActivatedAA->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: Generalized workflow for peptide coupling with Boc-Dap-OMe·HCl.

Boc Group Deprotection

The Boc protecting group is renowned for its stability under a wide range of conditions and its facile removal under acidic conditions.[13] This acid-lability is a cornerstone of its utility in orthogonal protection strategies. The deprotection mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[13]

Strong acids like trifluoroacetic acid (TFA) are commonly used for complete and rapid Boc deprotection.[13] To prevent side reactions from the liberated tert-butyl cation, scavengers are often added to the reaction mixture.[13] Milder acidic conditions, such as HCl in an organic solvent like dioxane, can also be employed.[13]

Experimental Protocol: Boc Deprotection

This protocol details the removal of the Nβ-Boc group.

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane (5-10 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The resulting product is typically obtained as the corresponding amine salt.

Diagram: Boc Deprotection Workflow

G cluster_0 Reaction Setup cluster_1 Deprotection and Work-up BocProtected Boc-Protected Substrate ReactionMix Reaction Mixture BocProtected->ReactionMix Solvent Anhydrous DCM/Dioxane Solvent->ReactionMix Acid TFA or HCl in Dioxane Acid->ReactionMix Cool to 0°C Stirring Stir at RT ReactionMix->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Concentration Concentration in vacuo Monitoring->Concentration FinalProduct Deprotected Amine Salt Concentration->FinalProduct

Caption: Standard workflow for the acidic deprotection of a Boc group.

Conclusion

Boc-Dap-OMe·HCl, in both its L- and D-stereoisomeric forms, is a high-value synthetic intermediate that provides a gateway to a diverse range of complex peptides and peptidomimetics. A thorough understanding of its molecular structure, stereochemical implications, and the nuances of its reactivity is essential for its effective application in research and development. The protocols and workflows presented in this guide offer a solid foundation for harnessing the synthetic potential of this versatile building block.

References

A Technical Guide to the Synthesis and Purification of Nβ-Boc-L-2,3-Diaminopropionic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-L-Dap-OMe HCl). L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and peptide synthesis. The strategic and selective protection of its two amino groups is critical for its use as a building block. This document details a robust, two-step synthetic pathway starting from commercially available L-2,3-diaminopropionic acid hydrochloride. We delve into the causal mechanisms behind key transformations, including the pH-dependent selective protection of the β-amino group and the direct esterification and salt formation using a thionyl chloride/methanol system. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for producing this essential intermediate.

Introduction and Strategic Overview

Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride is a valuable derivative of L-Dap. Its structure features a free α-amino group (as a stable hydrochloride salt), a methyl-esterified carboxyl group, and a β-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme makes it an indispensable tool for introducing L-Dap into complex molecules, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics and bioconjugates.[1][2]

The primary synthetic challenge lies in differentiating the two nucleophilic amino groups. A successful synthesis hinges on exploiting the inherent electronic differences between the α- and β-positions. Our strategy is predicated on a two-step sequence that is both efficient and scalable:

  • Selective Nβ-Boc Protection: We leverage the significant difference in the acidity (pKa) of the two amino groups to selectively protect the more basic β-amine.

  • Esterification and Concomitant Salt Formation: The carboxylic acid is converted to its methyl ester under acidic conditions, which simultaneously protonates the α-amino group to yield the final hydrochloride salt.

This approach avoids complex multi-step protection/deprotection sequences and provides the target compound in high purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key bond disconnections and strategic transformations that form the basis of our forward synthesis.

retrosynthesis target Boc-L-Dap-OMe HCl (Target Molecule) step1 Nβ-Boc-L-Dap (Intermediate) target->step1 Esterification (SOCl₂/MeOH) start L-2,3-Diaminopropionic Acid HCl (Starting Material) step1->start Selective Nβ-Boc Protection

Caption: Retrosynthetic pathway for Boc-L-Dap-OMe HCl.

Synthesis and Mechanistic Rationale

Part A: Selective Nβ-Boc Protection of L-2,3-Diaminopropionic Acid

Expertise & Experience: The key to selectively acylating the β-amino group lies in controlling the reaction pH. The α-amino group is significantly more acidic than the β-amino group. In its free acid form, the pKa of the α-NH₂ is approximately 6.7, whereas the pKa for the β-NH₂ is around 9.4.[3] By maintaining the reaction medium at a pH between these two values (e.g., pH 8-9), the α-amino group exists predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), leaving the more basic β-amino group (-NH₂) free to react with the electrophilic Boc-anhydride.

Protocol: Synthesis of Nβ-Boc-L-2,3-diaminopropionic acid

  • Dissolution: Dissolve L-2,3-diaminopropionic acid monohydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • pH Adjustment: Cool the solution in an ice bath (0-5 °C) and add sodium bicarbonate (NaHCO₃) (approx. 2.5 eq) portion-wise with vigorous stirring until the pH of the solution is stable between 8.5 and 9.0. Ensure all solids are dissolved.

  • Boc Protection: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup:

    • Concentrate the mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O and byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using cold 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Nβ-Boc-L-2,3-diaminopropionic acid as a white solid or oil, which is used in the next step without further purification.

Part B: Methyl Esterification and Hydrochloride Salt Formation

Expertise & Experience: The esterification of amino acids is efficiently achieved under anhydrous acidic conditions. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly effective method.[4][5] SOCl₂ reacts with methanol in situ to generate anhydrous HCl and methyl sulfite, creating a potent acidic environment for Fischer esterification. This method is advantageous because the acidic conditions ensure the Boc protecting group remains intact while converting the newly formed methyl ester's α-amino group directly into its stable hydrochloride salt.[6]

Protocol: Synthesis of Nβ-Boc-L-Dap-OMe HCl

  • Reagent Preparation (Caution): In a fume hood, add absolute methanol to a dry, three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube. Cool the flask in an ice-salt bath to -10 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise via the dropping funnel, ensuring the temperature remains below 0 °C. Stir for 20 minutes after addition.

  • Reaction: Add the crude Nβ-Boc-L-2,3-diaminopropionic acid (1.0 eq) from the previous step to the cold methanolic HCl solution in one portion.

  • Reflux: Remove the ice bath, replace the drying tube with a condenser, and gently reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess reagents in vacuo. The residue will be a semi-solid or oil.

    • To ensure removal of residual HCl, add dry toluene and evaporate in vacuo. Repeat this process twice.[6]

  • Crystallization: Add cold, dry diethyl ether or tert-butyl methyl ether to the residue and triturate with a glass rod to induce crystallization.[5][7]

  • Purification: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold, dry diethyl ether, and dry under high vacuum to yield the final product, Boc-L-Dap-OMe hydrochloride.

Purification and Analytical Characterization

Trustworthiness: A self-validating protocol requires robust purification and stringent analytical confirmation. The final product is purified by crystallization, which selects for the desired crystalline salt, leaving more soluble impurities behind.

Purification Workflow

purification cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Reaction Mixture (Post-Reflux) evaporation Evaporation in vacuo (Remove Solvent/HCl) crude_product->evaporation crystallization Crystallization (Diethyl Ether) evaporation->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying under Vacuum filtration->drying final_product Pure Boc-L-Dap-OMe HCl drying->final_product

Caption: Workflow for the purification of Boc-L-Dap-OMe HCl.

Analytical Data Summary

The identity and purity of the synthesized Boc-L-Dap-OMe hydrochloride must be confirmed using standard analytical techniques.

ParameterExpected ValuePurpose
Appearance White crystalline solidBasic physical characterization
Molecular Formula C₉H₁₉ClN₂O₄Confirms elemental composition
Molecular Weight 254.71 g/mol Confirmation by Mass Spectrometry (ESI-MS)
¹H NMR See belowStructural elucidation and confirmation
Purity (HPLC) ≥98%Quantitative assessment of purity
Melting Point VariesPhysical constant for purity assessment

Expected ¹H NMR Spectrum (400 MHz, D₂O): Based on analogous structures[3], the following peaks are anticipated:

  • δ ~4.4 ppm (m, 1H): Proton at the α-carbon (CH).

  • δ ~3.8 ppm (s, 3H): Methyl ester protons (OCH₃).

  • δ ~3.5 ppm (m, 2H): Protons at the β-carbon (CH₂).

  • δ ~1.4 ppm (s, 9H): tert-butyl protons of the Boc group (C(CH₃)₃).

Conclusion

This guide outlines an authoritative and reproducible methodology for the synthesis of Boc-L-Dap-OMe hydrochloride. By exploiting the differential pKa values of the amino groups for selective protection and employing a robust acidic esterification, this protocol provides a direct and efficient route to a key building block for advanced chemical synthesis. The detailed procedural steps and mechanistic insights serve as a valuable resource for professionals in peptide chemistry and drug discovery, ensuring the reliable production of this versatile compound.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-Dap-OMe.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boc-Dap-OMe.HCl in Modern Drug Discovery

N-β-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride, commonly abbreviated as Boc-Dap-OMe.HCl, is a pivotal chiral building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring a protected diamino acid scaffold, makes it an invaluable component in the development of novel therapeutic agents, including antibiotics and anticancer drugs. The Boc (tert-butyloxycarbonyl) protecting group on the side-chain amine allows for selective chemical modifications, while the methyl ester protects the C-terminus during peptide coupling reactions.[1] The hydrochloride salt form is often chosen to enhance the compound's crystallinity and aqueous solubility.[2][3]

For researchers and drug development professionals, a comprehensive understanding of the solubility and stability of Boc-Dap-OMe.HCl is not merely a matter of academic interest; it is a critical prerequisite for its effective utilization. From the design of synthetic routes and purification strategies to the formulation of the final active pharmaceutical ingredient (API), these physicochemical properties dictate the efficiency, reproducibility, and safety of the entire development pipeline. This in-depth technical guide provides a holistic overview of the solubility and stability of Boc-Dap-OMe.HCl, grounded in fundamental scientific principles and supported by actionable experimental protocols.

Theoretical Framework: Unpacking the Physicochemical Drivers of Solubility and Stability

The solubility and stability of Boc-Dap-OMe.HCl are governed by the interplay of its constituent functional groups: the Boc-protected amine, the methyl ester, and the hydrochloride salt of the primary amine.

  • The Role of the Hydrochloride Salt: The presence of the hydrochloride salt significantly influences the molecule's polarity. By forming a salt with the primary amine, the overall ionicity of the compound is increased, which generally leads to enhanced solubility in polar protic solvents such as water, methanol, and ethanol.[2][4] This salt form also contributes to the compound's solid-state stability, often resulting in a more crystalline and less hygroscopic material compared to the free base.[3]

  • The Influence of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group introduces a significant nonpolar character to the molecule.[5] This bulky, lipophilic group can modulate solubility, potentially increasing it in less polar organic solvents. The Boc group is known for its stability under basic and nucleophilic conditions, a key feature in peptide synthesis.[][7] However, it is labile to acidic conditions, a critical factor to consider in stability studies and during handling and storage.[8]

  • The Impact of the Methyl Ester: The methyl ester protects the carboxylic acid functionality, preventing its participation in unwanted side reactions during synthesis. While esters are generally stable, they are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.[9][10] The rate of hydrolysis is influenced by pH, temperature, and the presence of catalytic enzymes.

Experimental Protocols: A Practical Guide to Determining Solubility and Stability

The following protocols are designed to be self-validating systems, providing researchers with a robust framework for assessing the solubility and stability of Boc-Dap-OMe.HCl.

Protocol 1: Equilibrium Solubility Determination

This protocol employs the widely accepted shake-flask method to determine the equilibrium solubility of Boc-Dap-OMe.HCl in various solvents.

Objective: To quantify the saturation solubility of Boc-Dap-OMe.HCl in a range of pharmaceutically relevant solvents at a defined temperature.

Materials:

  • Boc-Dap-OMe.HCl (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Dimethylformamide)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-Dap-OMe.HCl to a series of vials, each containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

  • Equilibration:

    • Allow the suspensions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved and undissolved solids are in equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Quantification:

    • Dilute the collected supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of Boc-Dap-OMe.HCl.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L.

Workflow for Solubility Determination:

G start Start: Excess Boc-Dap-OMe.HCl + Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc end End: Report Solubility (mg/mL or mol/L) hplc->end G start Start: Boc-Dap-OMe.HCl Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points stress->sample hplc Stability-Indicating HPLC Analysis sample->hplc data Quantify Parent and Degradation Products hplc->data pathway Identify Degradation Pathways (LC-MS) data->pathway end End: Report Stability Profile pathway->end G parent Boc-Dap-OMe.HCl Boc-NH-CH(CH₂NH₃⁺Cl⁻)-COOMe acid_prod 2,3-Diaminopropionic Acid H₂N-CH(CH₂NH₃⁺Cl⁻)-COOH parent->acid_prod  Strong Acid (e.g., HCl), Heat base_prod Boc-Dap-OH Boc-NH-CH(CH₂NH₃⁺Cl⁻)-COOH parent->base_prod  Base (e.g., NaOH)

References

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 181228-33-1), a key building block in peptide synthesis and broader drug discovery research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Properties

This compound, also known as H-Dap(Boc)-OMe HCl, is an alanine derivative.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for selective deprotection and coupling in complex synthetic routes. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource(s)
CAS Number 181228-33-1[1][2][3][4][5]
Molecular Formula C₉H₁₉ClN₂O₄[2][3][5]
Molecular Weight 254.71 g/mol [1][2][6]
Appearance White to off-white solid powder[2]
Purity Typically ≥97%[3]
Solubility Soluble in DMSO[5]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Pictogram:

alt text

Signal Word: Warning [6]

Hazard Statements: [6][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Behind the Hazards: The hydrochloride salt, combined with the organic nature of the molecule, contributes to its irritant properties. Upon contact with moist tissues such as skin, eyes, or the respiratory tract, the compound can cause localized inflammation and discomfort. The fine, powdered nature of the solid increases the risk of aerosolization and subsequent inhalation, making respiratory irritation a key concern.

Comprehensive Handling and Safety Protocols

A systematic approach to handling, from receipt of the material to its ultimate disposal, is essential. The following workflow outlines the critical control points for ensuring safety.

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Active Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response EngControls Work in Fume Hood Ensure good ventilation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Weighing Weighing (Use anti-static weigh boat) PPE->Weighing Dissolution Dissolution (Add solid to solvent slowly) Weighing->Dissolution Spill Spill Response (Evacuate, Ventilate, Absorb) Weighing->Spill Reaction Reaction Setup (Maintain inert atmosphere if required) Dissolution->Reaction Exposure Personal Exposure (First Aid Measures) Dissolution->Exposure Potential Incident Decon Decontaminate Surfaces & Glassware Reaction->Decon Waste Segregate Waste (Solid & Liquid Chemical Waste) Decon->Waste Disposal Dispose via Licensed Contractor (Follow local regulations) Waste->Disposal end Procedure Complete Disposal->end start Receive & Verify Chemical store Store Appropriately (-20°C or 2-8°C, Dry, Inert) start->store store->EngControls

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7] Serious eye irritation is a primary risk.

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat is required. For larger quantities or where significant dust generation is possible, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid material should be performed in a chemical fume hood to avoid inhalation.[7] If a fume hood is not available and dust is generated, a NIOSH-approved N95 (or better) particulate respirator is necessary.

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Temperature: Store the powder at -20°C for long-term stability (up to 3 years).[2] Storage at 4°C is suitable for shorter periods (up to 2 years).[2] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7] The compound is hygroscopic.

Handling and Experimental Protocols
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to control exposure to dust and vapors.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent static discharge.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.[7]

Emergency Procedures

A self-validating protocol requires robust emergency plans.

First-Aid Measures

These measures are derived directly from the GHS hazard statements:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce hazardous thermal decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.

  • Containment and Cleaning: Without creating dust, sweep up the spilled solid and place it in a suitable, closed container for disposal. An inert absorbent material (e.g., sand, vermiculite) can be used.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

References

Key literature review on Boc-L-Dap-OMe hydrochloride applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Boc-L-Dap-OMe Hydrochloride

Abstract

Nβ-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride, commonly referred to as Boc-L-Dap-OMe hydrochloride, is a pivotal building block in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a free α-amino group (as a hydrochloride salt), a Boc-protected β-amino group, and a methyl-esterified carboxyl group, provides chemists with a versatile scaffold for complex molecular engineering. This guide offers a senior application scientist's perspective on the core applications of this reagent, moving beyond simple protocols to explain the strategic and mechanistic reasoning behind its use. We will explore its foundational role in peptide synthesis, its application in constructing constrained peptidomimetics for enhanced biological activity, and its utility in the development of targeted bioconjugates and fluorescent probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of Boc-L-Dap-OMe hydrochloride and its derivatives to accelerate their research endeavors.

Introduction to Boc-L-Dap-OMe Hydrochloride

At its core, Boc-L-Dap-OMe hydrochloride is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). The strategic placement of protecting groups is what elevates it from a simple amino acid to a powerful synthetic tool.

Chemical Identity and Structure

The structure features a chiral center at the α-carbon, a primary amine at the α-position presented as a stable hydrochloride salt, a secondary amine at the β-position protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and a carboxyl group protected as a methyl ester. This arrangement allows for selective chemical manipulation at each functional site.

Caption: Chemical Structure of Boc-L-Dap-OMe Hydrochloride.

Physicochemical Properties

A comprehensive understanding of the molecule's properties is crucial for its effective use in synthesis.

PropertyValueReference
IUPAC Name methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride[1]
CAS Number 114559-25-0[1][2][3][4]
Molecular Formula C₉H₁₉ClN₂O₄[1][3][4]
Molecular Weight 254.71 g/mol [1][3]
Appearance White to off-white solid/crystalline powder[3][5][6]
Storage Conditions 2-8°C[3]
The Strategic Importance of its Structure

The utility of Boc-L-Dap-OMe hydrochloride stems from its orthogonal protection scheme. The term "orthogonal" refers to the ability to remove one protecting group in the presence of another by using different chemical conditions.[7]

  • α-Amino Group (as HCl salt): The free primary amine is ready for nucleophilic attack or acylation reactions after simple neutralization. This makes it an ideal starting point for building molecular complexity.

  • β-Amino Group (Boc-protected): The Boc group is stable under many reaction conditions but can be cleanly removed with moderate acids, such as trifluoroacetic acid (TFA).[7][8] This unmasks a primary amine on the side chain, which serves as a powerful handle for further modifications.

  • Carboxyl Group (Methyl Ester): The methyl ester is stable to the acidic conditions used for Boc deprotection and the basic conditions often used in peptide coupling. It can be hydrolyzed later using saponification if a free carboxylic acid is desired.

This strategic design makes the Dap scaffold a versatile building block for introducing diverse functionalities into larger molecules.[8]

Core Application: A Versatile Building Block in Peptide Synthesis

While Boc-L-Dap-OMe hydrochloride is a valuable intermediate, its direct application in solid-phase peptide synthesis (SPPS) is less common than its derivatives, such as N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).[7] The Dap core, however, is fundamental for creating peptides with novel properties.[5] The β-amino group can be used to introduce positive charges, create branched peptides, or form cyclic structures.[5][6]

Rationale for Incorporating Dap into Peptides

The inclusion of a Dap residue is a strategic choice to overcome the limitations of natural peptides, such as poor stability and low bioavailability.[9]

  • Enhanced Stability: The side-chain amine can be used to create lactam-bridged cyclic peptides. Cyclization introduces conformational constraints, which can protect against enzymatic degradation and reduce the entropic cost of binding to a target, thereby increasing affinity.[5][10]

  • Increased Functionality: The β-amino group is a chemical handle for attaching other molecules, such as polyethylene glycol (PEGylation), lipids, or cytotoxic drugs for antibody-drug conjugates (ADCs).[7][8]

  • Pharmacophore Modification: Introducing a positive charge at physiological pH can be critical for interactions with biological targets like cell membranes or the phosphate backbone of nucleic acids.[5]

Experimental Protocol: Incorporation of a Dap Residue using Boc-SPPS

This protocol describes the incorporation of a Dap residue using the orthogonally protected Boc-Dap(Fmoc)-OH , which is a common strategy in Boc-based solid-phase peptide synthesis (SPPS).[7] The logic here is that the α-Boc group is used for chain elongation, while the side-chain Fmoc group remains stable until it is selectively removed for side-chain modification.

Objective: To couple Boc-Dap(Fmoc)-OH to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Dap(Fmoc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Piperidine

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., MBHA resin with the preceding amino acid sequence) in DCM for 30 minutes, followed by DMF for 30 minutes. This ensures that the polymer matrix is fully solvated, making reactive sites accessible.[5]

  • N-terminal Boc Deprotection:

    • Wash the resin with DMF (3 x 1 min).

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 1 x 2 minutes and then 1 x 20 minutes. The TFA cleaves the N-terminal Boc group, exposing the primary amine for the next coupling step.[5][11]

    • Wash the resin thoroughly with DCM (3 x 1 min), Isopropanol (1 x 1 min), and DMF (5 x 1 min) to remove residual TFA and byproducts.

  • Neutralization:

    • Treat the resin with a 10% DIEA solution in DMF (v/v) for 2 x 2 minutes. This is a critical step to deprotonate the ammonium trifluoroacetate salt formed during deprotection, regenerating the free, nucleophilic amine required for coupling.

    • Wash the resin with DMF (5 x 1 min).

  • Coupling Reaction:

    • In a separate vessel, pre-activate Boc-Dap(Fmoc)-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes. Pre-activation forms a highly reactive HOBt-ester, which minimizes the risk of racemization and side reactions.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates that all primary amines have been acylated.

  • Washing: Wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin now has the Dap residue incorporated and is ready for the next cycle of deprotection and coupling or for side-chain modification.

Workflow: Boc-SPPS Incorporation and Orthogonal Deprotection

The following diagram illustrates the core principle of using an orthogonally protected Dap derivative in peptide synthesis.

Resin Resin-Peptide-NH-Boc Deprotection Resin-Peptide-NH3+ Resin->Deprotection Neutralization Resin-Peptide-NH2 Deprotection->Neutralization Coupling Resin-Peptide-NH-CO-Dap(Fmoc)-Boc Neutralization->Coupling + Boc-Dap(Fmoc)-OH + DIC/HOBt NextCycle Repeat for next AA Coupling->NextCycle Go to Step 1 SideChainDeprotection Resin-Peptide-NH-CO-Dap(NH2)-Boc Coupling->SideChainDeprotection 20% Piperidine/DMF Modification Resin-Peptide-NH-CO-Dap(NH-Label)-Boc SideChainDeprotection->Modification + Label (e.g., Dye-NHS)

Caption: Workflow for incorporating and modifying a Dap residue in Boc-SPPS.

Advanced Applications in Drug Discovery

The true power of the Dap scaffold is realized in its application to solve complex challenges in drug design and chemical biology.

Synthesis of Constrained Peptides and Peptidomimetics

Peptides are often too flexible, leading to poor receptor selectivity and susceptibility to proteolysis. Introducing conformational constraints can lock the peptide into its bioactive conformation.[10][12]

  • Rationale: The β-amino group of a Dap residue can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu).[5] This cyclization dramatically reduces the peptide's flexibility, which can enhance metabolic stability and improve binding affinity by lowering the entropic penalty of binding.[10] This strategy is a cornerstone of peptidomimetic design, which aims to mimic the structure of natural peptides to achieve improved therapeutic properties.[9]

Development of Antibacterial Agents

The discovery of novel antibacterial agents is a global health priority.[13] The unique structural features of Dap derivatives make them valuable in this field.

  • The Dap Moiety as a Pharmacophore: The diaminopropionic acid structure is found in various natural antimicrobial compounds. Synthetic peptides incorporating Dap can be designed to mimic these structures. For instance, peptide conjugates of N³-(iodoacetyl)-L-2,3-diaminopropanoic acid have been synthesized and shown to be potent, irreversible inactivators of bacterial glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.[14] The positive charge of the Dap side chain can also facilitate interactions with and disruption of negatively charged bacterial membranes.

Construction of Fluorescent Probes and Bioconjugates

Understanding biological processes often requires the ability to visualize and track molecules in real-time. The Dap scaffold provides an ideal attachment point for fluorescent labels and other probes.[15]

  • The β-Amino Group as a Conjugation Handle: After a peptide containing a Dap(Fmoc) residue is synthesized on a solid support, the side-chain Fmoc group can be selectively removed with piperidine, unmasking the β-amino group.[7] This primary amine is a potent nucleophile that can react with a variety of labeling reagents, such as NHS-esters or isothiocyanates of fluorescent dyes, without affecting the rest of the peptide.[] This allows for the precise, site-specific labeling of peptides for use in fluorescence microscopy, flow cytometry, or binding assays.[][17]

  • Protocol: Post-SPPS Fluorescent Labeling of a Dap-Containing Peptide

    Objective: To label a resin-bound, Dap-containing peptide with a fluorescent dye.

    • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using the Boc-SPPS protocol described in Section 2.2, incorporating Boc-Dap(Fmoc)-OH at the desired position.

    • Selective Fmoc Deprotection:

      • Wash the fully assembled peptide-resin with DMF (5 x 1 min).

      • Treat the resin with 20% piperidine in DMF (v/v) for 1 x 5 minutes and 1 x 15 minutes. This cleaves the base-labile Fmoc group from the Dap side chain, leaving the acid-labile Boc and other side-chain protecting groups intact.[7]

      • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

    • Fluorescent Dye Coupling:

      • Dissolve the fluorescent dye-NHS ester (e.g., FITC, Rhodamine B NHS ester) (5 equivalents) and DIEA (10 eq.) in anhydrous DMF.

      • Add the solution to the resin and agitate in the dark (to prevent photobleaching) for 4-6 hours at room temperature. The deprotected β-amino group acts as a nucleophile, attacking the NHS ester to form a stable amide bond.

      • Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min) to remove all unreacted dye.

    • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the remaining side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF or TFMSA), purify by RP-HPLC, and confirm by mass spectrometry.[11]

cluster_1 On-Resin Peptide cluster_2 Selective Deprotection cluster_3 Conjugation cluster_4 Final Product node1 Resin-Peptide-Dap(Fmoc) node2 Resin-Peptide-Dap(NH₂) node1->node2 20% Piperidine/DMF node3 Resin-Peptide-Dap(NH-Fluorophore) node2->node3 + Fluorophore-NHS + DIEA/DMF node4 HO-Peptide-Dap(NH-Fluorophore) node3->node4 Cleavage (HF or TFMSA)

References

Navigating the Spectroscopic Landscape of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Structural Framework

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a white to off-white solid with the chemical formula C₉H₁₉ClN₂O₄ and a molecular weight of 254.71 g/mol .[1][2] The integrity of any research or development endeavor hinges on the unambiguous confirmation of the starting material's structure. Spectroscopic methods provide a definitive fingerprint of the molecule, revealing the connectivity of atoms and the nature of the chemical bonds within.

To visualize the molecular structure and the relationship between its constituent parts, a diagram is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of a protected amino acid derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and will influence the chemical shifts of labile protons (e.g., -NH and -OH). For this hydrochloride salt, DMSO-d₆ is often a suitable choice to observe all protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 0-12 ppm is appropriate for most organic molecules.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation:

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3br s3H-NH₃⁺
~7.2d1H-NH- (Boc)
~4.2m1Hα-CH
3.67s3H-OCH₃
~3.2m2Hβ-CH₂
1.40s9H-C(CH₃)₃ (Boc)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The broad singlet for the -NH₃⁺ protons is due to rapid exchange and coupling to the quadrupolar ¹⁴N nucleus. The downfield shift is characteristic of a protonated amine. The doublet for the Boc-protected amine arises from coupling to the adjacent α-proton. The multiplet for the α-proton is a result of coupling to both the β-protons and the Boc-NH proton. The methyl ester protons appear as a sharp singlet, and the tert-butyl protons of the Boc group also present as a singlet due to their chemical equivalence.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Several hundred to thousands of scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Data Interpretation:

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~171C=O (ester)
~156C=O (Boc)
~80-C(CH₃)₃ (Boc)
~53-OCH₃
~52α-CH
~38β-CH₂
28.3-C(CH₃)₃ (Boc)

Note: Chemical shifts are approximate.

The two carbonyl carbons of the ester and the Boc group are expected to appear at the most downfield positions. The quaternary carbon of the tert-butyl group is also significantly downfield. The α-carbon and the methyl ester carbon will have similar chemical shifts, while the β-carbon will be further upfield. The three equivalent methyl carbons of the Boc group will give a single, intense signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-FTIR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum.

  • KBr Pellet:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Data Interpretation:

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3000Broad, StrongN-H stretching (amine hydrochloride and amide)
~2980-2850MediumC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1690StrongC=O stretching (urethane, Boc group)
~1520MediumN-H bending (amide II)
~1250, ~1160StrongC-O stretching (ester and Boc group)

The broad absorption in the high-wavenumber region is characteristic of the stretching vibrations of the N-H bonds in both the protonated amine and the amide of the Boc group. The two distinct carbonyl stretching frequencies for the ester and the urethane are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: An ESI mass spectrometer, often coupled with a quadrupole or ion trap analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: ~3-5 kV.

    • Nebulizing Gas Flow and Temperature: Optimized for stable spray and desolvation.

  • Tandem MS (MS/MS): To obtain fragmentation information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Data Interpretation:

The molecular formula C₉H₁₈N₂O₄ (for the free base) has a monoisotopic mass of 218.1267 g/mol . As a hydrochloride salt, the expected mass for the protonated molecule [M+H]⁺ in the positive ion mode ESI-MS would be approximately m/z 219.1345.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule would likely involve the loss of the Boc group or parts of it, as well as cleavage of the ester and amino acid backbone.

MS_Fragmentation M_H [M+H]⁺ m/z 219 frag1 [M+H - 100]⁺ m/z 119 M_H->frag1 loss_Boc frag2 [M+H - 56]⁺ m/z 163 M_H->frag2 loss_tBu frag3 [M+H - 32]⁺ m/z 187 M_H->frag3 loss_MeOH loss_Boc - C₅H₉O₂ (Boc group) loss_tBu - C₄H₈ (isobutylene) loss_MeOH - CH₃OH (methanol)

Caption: Plausible ESI-MS fragmentation pathways for the protonated molecule.

Key fragment ions would be expected at:

  • m/z 163: Loss of isobutylene (56 Da) from the tert-butyl group.

  • m/z 119: Loss of the entire Boc group (100 Da).

  • m/z 187: Loss of methanol (32 Da) from the methyl ester.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its identification and quality control. The characteristic signals in each spectrum serve as a unique fingerprint, ensuring the integrity of this vital building block in the intricate process of drug discovery and development. The methodologies and interpretative guidance provided herein are intended to empower researchers to confidently utilize and characterize this compound in their scientific pursuits.

References

Methodological & Application

A Senior Application Scientist's Guide to Integrating Nα-Boc-Nβ-Fmoc-L-diaminopropionic Acid in Boc-SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Incorporation of Diaminopropionic Acid in Solid-Phase Peptide Synthesis

For researchers and drug development professionals, the site-specific modification of peptides is a critical tool for enhancing therapeutic properties, attaching imaging agents, or creating novel molecular architectures. L-2,3-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is an invaluable building block in this endeavor. Its side chain contains a primary amine that serves as a versatile chemical handle for a wide array of modifications, including PEGylation, lipidation, and conjugation of cytotoxic payloads.[1]

This guide provides a comprehensive protocol for the successful incorporation of Dap into synthetic peptides using the Boc-based solid-phase peptide synthesis (SPPS) strategy. The key to this process is the use of an orthogonally protected Dap derivative, most commonly Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) . The Boc group on the α-amine is labile to acid (e.g., trifluoroacetic acid, TFA), allowing for peptide chain elongation, while the Fmoc group on the β-amine side chain is stable to acid but readily cleaved by a base like piperidine.[1][2] This orthogonality is the cornerstone of achieving site-specific modification while the peptide remains anchored to the solid support.

It is important to clarify that for solid-phase synthesis, the carboxylic acid of the incoming amino acid must be free to be activated and coupled to the N-terminal amine of the growing peptide chain on the resin. Therefore, derivatives like Boc-Dap-OMe.HCl (a methyl ester) are not suitable for direct use as building blocks in SPPS and are typically reserved for solution-phase synthesis. This protocol will focus exclusively on the correct and commercially available free acid, Boc-Dap(Fmoc)-OH.[3]

Experimental Design and Protocols

Materials and Reagents
  • Resin: MBHA or PAM resin pre-loaded with the C-terminal amino acid (0.1-0.5 mmol scale). The choice of resin dictates the C-terminal functionality (amide for MBHA, carboxylic acid for PAM).[2]

  • Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-Arg(Tos)-OH, Boc-Cys(Acm)-OH, Boc-Trp(For)-OH).

  • Dap Building Block: Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).

  • Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM (v/v).[2]

  • Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).[2]

  • Coupling Reagents: See Table 1 for options. A typical combination is HBTU with DIEA.

  • Side-Chain Deprotection: 20% Piperidine in DMF (v/v).[1][2]

  • Cleavage Cocktail: See Table 2. Reagent B or Reagent K are common choices depending on the peptide sequence.[4][5]

  • Precipitation/Wash: Cold diethyl ether.

Core Protocol: Boc-SPPS Cycle for Boc-Dap(Fmoc)-OH Incorporation

This protocol outlines the manual steps for a single coupling cycle. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the neutralization of the resulting ammonium salt, and finally, the coupling of the Boc-Dap(Fmoc)-OH building block.

Step 1: Resin Preparation

  • Place the desired amount of peptide-resin in a reaction vessel equipped with a sintered glass frit.

  • Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes. Drain the solvent.[1]

Step 2: Nα-Boc Deprotection

  • Wash the resin with DCM (3x).

  • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.[2]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.[2]

Step 3: Neutralization

  • Wash the resin with IPA (2x) and then DCM (3x) to remove any remaining TFA.

  • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. This step is crucial to deprotonate the N-terminal ammonium salt to the free amine required for coupling.[2]

  • Drain the neutralization solution and repeat the step to ensure complete neutralization.

  • Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.

Step 4: Coupling of Boc-Dap(Fmoc)-OH

  • Pre-activation: In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2 minutes. The equivalents are calculated relative to the initial resin loading.

  • Coupling Reaction: Add the activated amino acid solution to the drained, neutralized resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]

  • Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated with a freshly prepared activated amino acid solution.[1][2]

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.

start_node Start: Peptide-Resin (N-term Boc Protected) deprotection Step 1: Boc Deprotection (25-50% TFA in DCM) start_node->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Step 3: Coupling (Boc-Dap(Fmoc)-OH + Activator) wash2->coupling monitoring Step 4: Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) wash3 Wash (DMF, DCM) monitoring->wash3 Negative end_node End: Elongated Peptide-Resin (Ready for next cycle) wash3->end_node repeat_node Repeat Cycle or Proceed to Final Cleavage end_node->repeat_node start_node Resin-Peptide-Dap(Fmoc) Nα-Boc Nβ-Fmoc elongation_path Chain Elongation modification_path Side-Chain Modification deprotect_boc Resin-Peptide-Dap(Fmoc) NH3+ Nβ-Fmoc elongation_path->deprotect_boc  TFA / DCM   deprotect_fmoc Resin-Peptide-Dap(NH3+) Nα-Boc Nβ-NH3+ modification_path->deprotect_fmoc  20% Piperidine / DMF   couple_next Resin-Peptide-AA-Dap(Fmoc) Nα-Boc Nβ-Fmoc deprotect_boc->couple_next  Couple Next AA   modify_sidechain Resin-Peptide-Dap(Modified) Nα-Boc Nβ-Modified deprotect_fmoc->modify_sidechain  Conjugation Reaction  

References

Application Notes & Protocols: The Strategic Incorporation of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride in Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The deliberate introduction of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in drug discovery and materials science.[1][2][] These non-proteinogenic building blocks provide an expanded chemical toolkit to modulate the pharmacological and physicochemical properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability.[2][4] This guide focuses on a specific and highly valuable UAA, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, a derivative of α,β-diaminopropionic acid. We will explore its strategic applications and provide detailed protocols for its successful incorporation into synthetic peptides, enabling researchers to engineer novel peptidomimetics with enhanced therapeutic potential.

Scientific Rationale: The Advantage of β-Amino Acid Scaffolds

The 20 canonical α-amino acids, while foundational to life, offer a limited structural repertoire. Unnatural amino acids, particularly β-amino acids, introduce profound changes to peptide architecture.[5] this compound is a chiral building block that introduces a β-amino acid moiety into a peptide chain.

Key Structural Features & Consequences:

  • Homologated Backbone: β-amino acids possess an additional methylene unit in their backbone compared to their α-amino acid counterparts.[6] This seemingly minor change has significant implications:

    • Proteolytic Resistance: The altered peptide bond is a poor substrate for common proteases, which are highly specific for α-peptide bonds. This dramatically increases the in vivo half-life of the resulting peptide.

    • Novel Secondary Structures: The increased flexibility and altered hydrogen bonding patterns of the β-amino acid backbone allow for the formation of unique and stable secondary structures, such as various helices and turns, that are inaccessible to standard peptides.

    • Modulated Bioactivity: By changing the spatial orientation and spacing of side chains, the incorporation of a β-amino acid can fine-tune or completely alter the binding affinity and selectivity of a peptide for its biological target.

The subject of this guide, this compound, is specifically designed for seamless integration into standard peptide synthesis workflows. It presents a free β-amino group (as a hydrochloride salt) for peptide bond formation, while the α-amino group is protected with a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is critical for directed synthesis.

Physicochemical Properties
PropertyValue
Chemical Name This compound[7][8]
Synonyms H-Dap(Boc)-OMe·HCl, Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride[9][10]
Molecular Formula C₉H₁₉ClN₂O₄[7][11]
Molecular Weight 254.71 g/mol [7][12]
Appearance White to off-white solid[11]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[7]

Core Applications in Research and Drug Development

The unique properties of this UAA make it a powerful tool for medicinal chemists and peptide scientists.

  • Development of Peptidomimetics: Its primary application is in the creation of peptidomimetics with enhanced drug-like properties. By replacing a native α-amino acid with this β-amino acid, researchers can systematically probe structure-activity relationships (SAR) to improve stability and efficacy.

  • Constrained Peptides and Scaffolds: The ability to induce specific turns and secondary structures makes it invaluable for designing conformationally constrained cyclic or stapled peptides. Such constraints often lead to higher target affinity and improved cell permeability.

  • Probing Biological Systems: Peptides incorporating this UAA can be used as research tools to study protein-protein interactions or enzyme mechanisms, where resistance to degradation is essential for obtaining reliable results.

Experimental Protocols

The following protocols are designed for researchers familiar with standard solid-phase peptide synthesis (SPPS) techniques. All operations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain anchored to a solid support (resin).

Workflow Overview:

spss_workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation UAA Activation: 1. Dissolve UAA in DMF 2. Add Base (DIEA) 3. Add Coupling Reagent (HBTU) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 QC Quality Control (e.g., Kaiser Test) Wash2->QC NextCycle Repeat for Next Amino Acid QC->NextCycle Negative Cleavage Final Cleavage & Deprotection QC->Cleavage Complete NextCycle->Deprotection

Caption: Automated workflow for incorporating the UAA via SPPS.

Materials:

  • This compound

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagent: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or HCTU

  • Dichloromethane (DCM)

  • Anhydrous diethyl ether

Step-by-Step Procedure:

  • Resin Swelling & Fmoc Deprotection:

    • Place the Fmoc-protected peptide-resin (1.0 eq) in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.

    • Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Amino Acid Solution (Activation):

    • In a separate vial, dissolve this compound (3.0 eq) and the coupling reagent (e.g., HBTU, 2.9 eq) in a minimal amount of DMF.

    • Causality: Using a slight excess of the amino acid and coupling reagent drives the reaction to completion, maximizing coupling efficiency on the solid support.[13]

    • Add DIEA (6.0 eq) to the vial. The solution should be mixed immediately.

    • Expert Insight: DIEA is a sterically hindered, non-nucleophilic base. Its role is twofold: to neutralize the hydrochloride salt of the incoming amino acid, liberating the free β-amine for reaction, and to activate the coupling reagent. Using an appropriate excess is crucial for efficient activation.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Reaction times may vary based on the sequence.

    • Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) followed by DCM (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and simultaneously removes the Boc protecting group from the incorporated UAA, along with other acid-labile side-chain protecting groups (e.g., Trt, Pbf, tBu).

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) is a common choice. The exact composition depends on the amino acids in the peptide sequence.

  • Cold anhydrous diethyl ether

Step-by-Step Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Place the dry resin in a round-bottom flask or suitable reaction vessel.

  • Cleavage Reaction:

    • Add the chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir the slurry at room temperature for 2-3 hours.

    • Causality: Trifluoroacetic acid (TFA) is a strong acid that cleaves the peptide from most acid-labile resins (like Wang or Rink Amide) and removes the Boc and other protecting groups. The other components ("scavengers") in the cocktail, such as water, TIS, or thioanisole, are critical for quenching reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[14]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a chilled centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Add the combined filtrate dropwise to a large volume (approx. 10-fold excess) of cold, stirring diethyl ether. The crude peptide will precipitate as a white solid.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or by lyophilization.

    • The crude peptide can then be purified by reverse-phase HPLC.

Structural Impact Visualization

The incorporation of a β-amino acid fundamentally alters the peptide backbone.

References

Application Note & Protocols: Leveraging (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Bioconjugates

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, hereafter referred to as Boc-Dap-OMe HCl, is a chiral, non-proteinogenic amino acid derivative that serves as a highly versatile scaffold in medicinal chemistry and bioconjugation.[1][2][3] Its unique structure, featuring a primary amine at the β-position, a temporarily protected α-amine, and a methyl ester, allows for the controlled, sequential introduction of different molecular entities. This makes it an invaluable building block for creating complex architectures such as branched peptides, peptide-drug conjugates (PDCs), and elaborately functionalized small molecules.[3][]

The core utility of Boc-Dap-OMe HCl lies in the orthogonal protection strategy afforded by the tert-butyloxycarbonyl (Boc) group.[5][6] The primary β-amine, presented as a hydrochloride salt, can be selectively deprotonated and reacted with amine-reactive electrophiles. Subsequently, the acid-labile Boc group can be removed to unmask the α-amine for a second, distinct conjugation step.[7][8] This strategic control is critical in the development of sophisticated therapeutics and diagnostics where precise molecular assembly is paramount.[][9]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of Boc-Dap-OMe HCl. It covers the fundamental chemistry, step-by-step protocols for its use in forming stable amide linkages, and subsequent deprotection to enable further functionalization.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for proper handling, storage, and reaction setup.

PropertyValueSource(s)
Chemical Name This compound[10]
Common Abbreviation Boc-L-Dap-OMe HCl; H-L-Dap(Boc)-OMe·HCl[2][11]
CAS Number 181228-33-1[12][13]
Molecular Formula C₉H₁₉ClN₂O₄[12][14]
Molecular Weight 254.71 g/mol [12][13]
Appearance Solid / White to off-white powder[12]
Purity Typically ≥95%[12][13]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[14]

Core Scientific Principles

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[6][15] Its function is to "mask" the reactivity of an amino group, preventing it from participating in unwanted side reactions.

  • Stability: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions.[5]

  • Orthogonality: Its key feature is its lability under acidic conditions. It can be cleanly removed with acids like trifluoroacetic acid (TFA) without affecting other common protecting groups like Fmoc or Cbz, enabling multi-step, selective syntheses.[5][7] The deprotection mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine.[16]

Activation of the β-Amine for Nucleophilic Attack

Boc-Dap-OMe HCl is supplied as a salt where the primary β-amino group is protonated (-NH₃⁺). In this state, it is not nucleophilic and will not react with electrophiles. To "activate" it for conjugation, a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA), must be added to the reaction mixture. This deprotonates the ammonium salt to yield the free, nucleophilic primary amine (-NH₂), which can then readily participate in the desired conjugation reaction.

Amine-Reactive Chemistry: The NHS Ester Reaction

The most common application for the newly liberated β-amine is its reaction with an N-Hydroxysuccinimide (NHS) ester. This is a robust and highly efficient method for forming a stable amide bond.[17][18] Primary amines are excellent nucleophiles that attack the electrophilic carbonyl carbon of the NHS ester, displacing the NHS leaving group.[18][19] This reaction is typically performed in anhydrous aprotic polar solvents like DMF or DMSO to prevent premature hydrolysis of the NHS ester.[19]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Reagent Boc-Dap-OMe (β-amine deprotonated) Conjugate Stable Amide Conjugate (Boc-Dap(Molecule)-OMe) Reagent->Conjugate Nucleophilic Attack NHS_Ester Molecule-NHS Ester (e.g., Dye-NHS) NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide (NHS) NHS_Ester->Byproduct Leaving Group

Caption: Amide bond formation via NHS ester chemistry.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Conjugation of Boc-Dap-OMe HCl to an NHS Ester

This protocol describes the general procedure for coupling the β-amino group of Boc-Dap-OMe to a molecule functionalized with an NHS ester (e.g., a fluorescent dye, biotin, or a small molecule payload).

Materials:

  • Boc-Dap-OMe HCl

  • Molecule of interest containing an NHS ester (Molecule-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIEA)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Analytical tools: TLC plates or LC-MS system

Procedure:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve Boc-Dap-OMe HCl (1.2 equivalents) in anhydrous DMF (to a concentration of approx. 50-100 mM).

    • Rationale: A slight excess of the amine component ensures complete consumption of the often more valuable NHS ester-functionalized molecule. Anhydrous solvent is critical to prevent hydrolysis of the NHS ester, which would deactivate it.[19]

  • Amine Deprotonation: To the stirred solution, add DIEA (2.5 equivalents). Stir for 5-10 minutes at room temperature.

    • Rationale: DIEA is a sterically hindered, non-nucleophilic base. It will deprotonate the ammonium salt to generate the reactive primary amine without competing as a nucleophile in the subsequent reaction. Two equivalents are used to neutralize the hydrochloride and one to ensure the reaction medium remains basic.

  • Initiate Conjugation: Prepare a separate stock solution of the Molecule-NHS (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the stirring Boc-Dap-OMe solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight if more convenient. Protect the reaction from light if using a photosensitive molecule (e.g., a fluorescent dye).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting Molecule-NHS and the appearance of a new product peak/spot corresponding to the higher molecular weight conjugate.

  • Work-up & Purification: Once the reaction is complete, the crude product can typically be purified directly via preparative HPLC or silica gel chromatography to isolate the desired Boc-protected conjugate. The solvent can be removed under high vacuum if necessary.

Protocol 2: Acid-Catalyzed Boc Deprotection of the Conjugate

This protocol details the removal of the Boc protecting group to unmask the α-amino group for subsequent functionalization.

Materials:

  • Purified Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel with stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the purified Boc-protected conjugate in anhydrous DCM.

  • Acid Addition: To the stirred solution, add TFA to achieve a final concentration of 20-50% (v/v). For example, add 1 mL of TFA to 1 mL of the DCM solution for a 50% mixture.

    • Rationale: TFA is a strong acid that effectively and rapidly cleaves the Boc group at room temperature.[7][9] The reaction is typically complete within 30-60 minutes.

  • Reaction: Stir the mixture at room temperature for 30-90 minutes.

  • Monitoring: Monitor the deprotection by LC-MS. Look for the disappearance of the starting material and the appearance of a new peak with a mass corresponding to the loss of the Boc group (100.12 Da).

  • Removal of Acid: Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (add the solvent and evaporate again) two to three times.

  • Final Product: The resulting product is the deprotected conjugate, typically as a TFA salt. It is now ready for use in a subsequent conjugation step (e.g., peptide coupling via its newly exposed α-amine) or can be purified further if required.

Application Workflow: A Two-Stage Conjugation Strategy

The true power of Boc-Dap-OMe HCl is realized in multi-step syntheses. The following workflow illustrates how the protocols above are combined to create a bifunctional molecule, where a payload is attached at the β-position and a targeting moiety can later be attached at the α-position.

Workflow Start Boc-Dap-OMe HCl + Payload-NHS Ester Protocol1 Protocol 1: Amine Activation (DIEA) & NHS Ester Coupling Start->Protocol1 Intermediate Purified Intermediate: Payload-Dap(Boc)-OMe Protocol1->Intermediate Purify Protocol2 Protocol 2: Boc Deprotection (TFA/DCM) Intermediate->Protocol2 Product Activated Product (TFA Salt): Payload-Dap-OMe Protocol2->Product Evaporate Final_Step Subsequent Conjugation: e.g., EDC/NHS coupling to a protein's carboxyl group Product->Final_Step Final_Conjugate Final Bioconjugate: Protein-Dap(Payload)-OMe Final_Step->Final_Conjugate

Caption: A sequential bioconjugation workflow using Boc-Dap-OMe HCl.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 1. Hydrolysis of NHS ester. 2. Insufficient base to deprotonate the amine. 3. Steric hindrance around the NHS ester or amine.1. Use fresh, high-purity anhydrous solvent. 2. Ensure ≥2 equivalents of DIEA are added. 3. Increase reaction time and/or temperature (e.g., to 40°C).
Incomplete Boc deprotection in Protocol 2 1. Insufficient reaction time. 2. Low concentration of TFA.1. Extend reaction time to 2 hours and re-check by LC-MS. 2. Ensure TFA concentration is at least 20% (v/v). 50% is standard for complete removal.
Multiple products observed after Protocol 1 1. Impure starting materials. 2. Side reaction with the methyl ester (unlikely under these conditions).1. Verify the purity of both Boc-Dap-OMe HCl and the Molecule-NHS before starting. 2. Purify the crude mixture carefully using HPLC with a shallow gradient.

References

Application Notes & Protocols: A Step-by-Step Guide for Utilizing Orthogonally Protected Diaminopropionic Acid in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the incorporation of N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS). L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that introduces a primary amine on its side chain, serving as a critical functional handle for a multitude of peptide modifications, including PEGylation, lipidation, cyclization, and the attachment of payloads like fluorescent labels or cytotoxic drugs.[1] The successful synthesis of such modified peptides hinges on a robust orthogonal protection strategy. This document details the principles, experimental procedures, and critical considerations for using Boc-Dap(Fmoc)-OH within a Boc-based SPPS workflow, enabling precise, site-specific modification of the peptide while it is still attached to the solid support.

Introduction: The Strategic Advantage of Boc-Dap(Fmoc)-OH

The unique architecture of Boc-Dap(Fmoc)-OH is central to its utility in synthesizing complex peptides. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain β-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonal protection scheme is the cornerstone of its application.[1]

In a standard Boc-SPPS workflow, the Boc group is removed at each cycle using an acid such as trifluoroacetic acid (TFA) to allow for the elongation of the peptide backbone.[3] The Fmoc group on the Dap side chain, however, remains completely stable under these acidic conditions.[1][2] At any desired point in the synthesis, the Fmoc group can be selectively cleaved using a mild base, typically piperidine, to unmask the β-amino group for subsequent modification. This allows for precise control over the location and nature of the modification, a critical capability in modern drug design and chemical biology.

A Note on Nomenclature: The user query specified Boc-Dap-OMe.HCl. It is important to clarify that for solid-phase peptide synthesis (SPPS), the C-terminal carboxyl group must be a free acid (-OH) to be activated and coupled to the N-terminal amine of the growing peptide chain on the resin. A methyl ester (-OMe) derivative is not suitable for this direct coupling step in standard SPPS protocols. Therefore, this guide focuses on the correct and widely used reagent for this application: Boc-Dap(Fmoc)-OH .[4][5][6]

Physicochemical Properties of Boc-Dap(Fmoc)-OH
PropertyValueSource
CAS Number 122235-70-5[4][5]
Molecular Formula C₂₃H₂₆N₂O₆[5][6][7]
Molecular Weight 426.46 g/mol [5]
Appearance White to off-white powder or crystals[4]
Purity ≥98.0% (HPLC)[4][5]
Solubility Soluble in DMF (Dimethylformamide)[8][9]
Storage Store at 2-8°C[8]

Core Principle: The Orthogonal Deprotection Strategy

The entire protocol is built upon the principle of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of another by using different chemical conditions. This provides complete control over the synthesis of complex, modified peptides.

Orthogonal_Strategy Start Resin-Bound Peptide with N-Terminal Boc-Dap(Fmoc) Acid Acid Treatment (e.g., TFA) Start->Acid Removes α-Boc group Base Base Treatment (e.g., 20% Piperidine/DMF) Start->Base Removes β-Fmoc group Elongation α-Amine Deprotected (Ready for Chain Elongation) Acid->Elongation Modification β-Amine Deprotected (Ready for Side-Chain Modification) Base->Modification

Caption: Orthogonal deprotection of Boc-Dap(Fmoc)-OH.

Detailed Protocol for Automated Boc-SPPS

This protocol outlines the step-by-step procedure for incorporating Boc-Dap(Fmoc)-OH into a peptide sequence using a standard automated peptide synthesizer programmed for Boc chemistry.

Pre-Synthesis Preparation
  • Reagent Preparation: Dissolve Boc-Dap(Fmoc)-OH and all other Boc-protected amino acids in a suitable solvent, typically N,N-Dimethylformamide (DMF), to the concentration specified by the synthesizer manufacturer. Ensure complete dissolution.

  • Resin Preparation: Select an appropriate resin for Boc chemistry, such as MBHA or PAM resin, pre-loaded with the C-terminal amino acid.[1] Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by DMF for another 30 minutes before loading it into the reaction vessel.[1]

  • Synthesizer Setup: Ensure all reagent bottles (TFA, DIEA, coupling agents, solvents) are filled and waste containers are empty. Prime all lines to ensure accurate delivery.

Automated Synthesis Cycle for Boc-Dap(Fmoc)-OH Incorporation

The following steps are programmed into the synthesizer for each coupling cycle. The incorporation of Boc-Dap(Fmoc)-OH follows the standard cycle for any other Boc-amino acid.

StepActionReagents & ConditionsDurationPurpose
1 Resin Wash DMF (3x), DCM (3x)~5 minRemove residual reagents from the previous cycle.
2 Boc Deprotection 50% TFA in DCM1 x 2 min, 1 x 20 minRemove the N-terminal Boc group, exposing the primary amine.[1]
3 Washing DCM (3x), DMF (3x)~10 minThoroughly remove TFA.
4 Neutralization 10% DIEA in DCM2 x 2 minNeutralize the protonated amine to the free amine.[1]
5 Washing DCM (3x), DMF (3x)~10 minRemove excess base.
6 Coupling Boc-Dap(Fmoc)-OH (3-4 eq.), Activator (e.g., HBTU/HATU, 3-4 eq.), DIEA (6-8 eq.) in DMF1-2 hoursActivate the carboxylic acid and form the peptide bond.[1][10]
7 Washing DMF (3x), DCM (3x)~10 minRemove excess reagents and byproducts.

Causality Behind Experimental Choices:

  • Two-step Boc Deprotection: The initial short TFA treatment removes any loosely bound impurities, while the longer treatment ensures complete deprotection of the sterically hindered Boc group.

  • Coupling Reagent Choice: For potentially challenging couplings, using a highly efficient uronium/aminium salt reagent like HATU or HBTU is recommended.[11][12] These reagents rapidly form the active ester, minimizing side reactions and ensuring high coupling efficiency, which is especially important for valuable building blocks like Boc-Dap(Fmoc)-OH.[10][13]

On-Resin Side-Chain Deprotection and Modification

Once the peptide sequence is fully assembled, the β-amino group of the Dap residue can be selectively deprotected. This step is typically performed manually or can be programmed as a special cycle on the synthesizer.

  • Selective Fmoc Deprotection:

    • Wash the resin-bound peptide thoroughly with DMF (5x).

    • Treat the resin with a solution of 20% piperidine in DMF.[1] Perform this treatment twice: first for 5 minutes, then for 15 minutes.[1]

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine.[1] The β-amine of the Dap residue is now free and available for modification.

  • Example Side-Chain Modification (Acetylation):

    • Swell the resin in DMF.

    • Prepare a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

    • Add the solution to the resin and allow it to react for 30-60 minutes at room temperature.[1]

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.[1]

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes all remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. The choice of cocktail depends on the peptide sequence. Reagent K is a robust, general-purpose cocktail suitable for peptides containing sensitive residues like Cys, Met, and Trp.[14][15]

    • Reagent K Composition: TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a sealed vessel (approx. 10 mL per gram of resin).[15]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate dropwise into a large volume of cold diethyl ether (10x the volume of the filtrate).[1]

    • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[1]

    • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

Overall Workflow Visualization

The diagram below illustrates the complete workflow, from the initial resin setup to the final modified peptide.

Full_Workflow Start Start: Swell Resin (e.g., MBHA) Boc_Deprotect1 Boc Deprotection (TFA) Start->Boc_Deprotect1 Neutralize1 Neutralization (DIEA) Boc_Deprotect1->Neutralize1 Couple_AA Couple Next Boc-AA Neutralize1->Couple_AA Loop Repeat for n Cycles Couple_AA->Loop Loop->Boc_Deprotect1 Continue Chain Couple_Dap Couple Boc-Dap(Fmoc)-OH Loop->Couple_Dap Incorporate Dap Boc_Deprotect2 Final Boc Deprotection (TFA) Couple_Dap->Boc_Deprotect2 Fmoc_Deprotect Selective Fmoc Deprotection (Piperidine/DMF) Boc_Deprotect2->Fmoc_Deprotect Modification Side-Chain Modification Fmoc_Deprotect->Modification Cleavage Final Cleavage from Resin (Reagent K) Modification->Cleavage End Purified, Modified Peptide Cleavage->End

Caption: Automated synthesis workflow for a Dap-modified peptide.

Potential Side Reactions and Troubleshooting

While robust, the synthesis of peptides containing Dap is not without potential challenges. Awareness of these issues is key to successful synthesis.

  • Incomplete Coupling: Due to the unique structure of Dap, coupling can sometimes be slower than for standard amino acids. If a Kaiser test after the coupling step indicates incomplete reaction (blue beads), the coupling step should be repeated before proceeding.[1]

  • Racemization: Activation of any amino acid can lead to some degree of racemization.[16] Using additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[16] Modern coupling reagents like HATU already incorporate a HOAt moiety, making them excellent choices.[10]

  • Side-Chain Acylation: If the Fmoc group on the Dap side chain is prematurely or accidentally removed, the free β-amine can be acylated during a subsequent coupling step, leading to a branched peptide impurity. Ensure complete Fmoc stability during Boc deprotection and handle the resin carefully.

  • Aspartimide Formation: If an Asp residue is adjacent to the Dap, piperidine treatment can catalyze the formation of a cyclic aspartimide intermediate.[16] This can lead to racemization and the formation of β-linked peptide impurities.[16] Adding HOBt to the piperidine deprotection solution can help mitigate this issue.[16]

Conclusion

The use of Boc-Dap(Fmoc)-OH in automated Boc-SPPS is a powerful and reliable method for introducing a versatile functional handle into synthetic peptides. The orthogonal protection strategy provides the precision necessary for site-specific modifications, opening the door to a vast array of complex and functionalized peptide molecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic workflows to advance their research and development objectives.

References

Troubleshooting & Optimization

Preventing side reactions with Boc-Dap-OMe.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-Dap-OMe.HCl) . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this versatile building block into peptide synthesis, with a focus on preventing common side reactions. As this amino acid derivative is protected at the N-terminus with a Boc group and at the C-terminus with a methyl ester, it is primarily suited for solution-phase peptide synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Dap-OMe.HCl, and what are its primary applications in peptide synthesis?

Boc-Dap-OMe.HCl is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the C-terminus is a methyl ester, and the α-amino group is in its hydrochloride salt form. The Boc group is acid-labile, providing temporary protection during synthesis.[1][2] The C-terminal methyl ester allows for solution-phase elongation of the peptide chain.[3] The key feature of Dap is its side chain, which contains a primary amino group that can be used for various modifications like cyclization, branching, or conjugation of molecules such as imaging agents or drugs.[4][5]

Q2: Is it necessary to protect the side-chain (β-amino) group of Boc-Dap-OMe.HCl during synthesis?

Yes, protecting the β-amino group is highly recommended to prevent unwanted side reactions.[6] An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides or other byproducts.[6] An orthogonal protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl), is often used. This allows for selective removal of the Fmoc group under basic conditions without affecting the acid-labile Boc group, enabling site-specific modification of the side chain.[4][7]

Q3: Why is the α-amino group provided as a hydrochloride salt, and how should it be handled?

The hydrochloride salt enhances the stability and shelf-life of the amino acid ester.[8] However, the protonated α-amino group is not reactive in peptide coupling reactions. Therefore, it must be neutralized to the free amine immediately before the coupling step. This is typically achieved by adding a non-nucleophilic tertiary base.

Q4: What are the primary challenges associated with using a C-terminal methyl ester in solution-phase synthesis?

The main challenges include the potential for hydrolysis of the ester under basic or acidic conditions and the risk of epimerization at the C-terminal residue during activation and coupling.[9][10] Saponification (hydrolysis with aqueous alkali) is often used to remove the methyl ester at the end of the synthesis, but this can be problematic for longer peptides and may induce side reactions.[3][11]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of potential side reactions when using Boc-Dap-OMe.HCl and offers step-by-step protocols for their prevention and mitigation.

Issue 1: Incomplete Coupling or Low Yield

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product, including starting materials.

  • Low isolated yield of the desired peptide.

Root Causes & Solutions:

  • Incomplete Neutralization of the HCl Salt: The α-amino group must be a free base to be nucleophilic enough for the coupling reaction.

    • Standard Protocol (In Situ Neutralization): Add 1.0 to 1.1 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to the reaction mixture containing Boc-Dap-OMe.HCl just before adding the activated carboxylic acid component.

    • Pre-neutralization Protocol: To avoid exposing the activated acid to the base (which can increase racemization risk), the amino acid ester salt can be dissolved in a suitable solvent (e.g., DCM or DMF), treated with the base, and then the activated acid is added.

    • Alternative Neutralization: For sensitive peptides, deprotonation can be achieved using activated zinc dust, which is filtered off before coupling. This method avoids the use of tertiary bases that can catalyze side reactions.[12]

  • Inefficient Activation of the Coupling Partner: The carboxylic acid of the incoming amino acid must be adequately activated.

    • Choice of Coupling Reagents: For routine couplings, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are effective.[13] For more challenging couplings, uronium/aminium reagents such as HBTU, HATU, or PyBOP can provide higher efficiency.[14][15]

    Coupling Reagent Advantages Disadvantages
    DCC/HOBt Cost-effective, low racemization with HOBt.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.
    DIC/HOBt Diisopropylurea byproduct is more soluble than DCU.Can still lead to some side reactions.
    HBTU/HATU High coupling efficiency, fast reaction times.More expensive, can cause side reactions if used in excess.
  • Steric Hindrance: The bulky Boc group can sometimes hinder the coupling reaction.

    • Mitigation: Consider using a more powerful coupling reagent like HATU. A double coupling, where the coupling step is repeated with fresh reagents, may also be beneficial.

Issue 2: Side Reactions at the Dap Side Chain

Symptoms:

  • Mass spectrometry data showing unexpected masses corresponding to branched peptides or other adducts.

  • Complex HPLC profiles that are difficult to purify.

Root Causes & Solutions:

  • Branching due to Unprotected β-Amino Group: If the side chain is not protected, it can compete with the α-amino group in the coupling reaction.

    • Solution: Always use a Boc-Dap-OMe.HCl derivative with an orthogonally protected side chain, such as Nβ-Fmoc or Nβ-Cbz. The choice of protecting group depends on the overall synthetic strategy.

    Orthogonal_Protection Start Boc-Dap(PG)-OMe.HCl Boc_Deprotection α-Amine Deprotection (TFA or HCl) Start->Boc_Deprotection Acidic Conditions Coupling Peptide Coupling Boc_Deprotection->Coupling PG_Deprotection β-Amine Deprotection (e.g., Piperidine for Fmoc) Modification Side-Chain Modification PG_Deprotection->Modification Coupling->Boc_Deprotection Chain Elongation Coupling->PG_Deprotection Selective Deprotection

    Orthogonal deprotection strategy for Boc-Dap(PG)-OMe.
  • β-Elimination: Under basic conditions, particularly if there is an electron-withdrawing group on the β-amino group, β-elimination can occur, leading to a dehydroalanine (Dha) residue.

    • Mechanism: The base abstracts the α-proton, and the protecting group on the β-amino group acts as a leaving group.

    • Prevention:

      • Use the mildest basic conditions possible for any necessary steps (e.g., neutralization). Avoid strong, non-hindered bases.

      • Carefully select the β-amino protecting group. Groups that are less electron-withdrawing can reduce the acidity of the α-proton.

      • Keep reaction times with bases as short as possible.

Issue 3: C-Terminal Methyl Ester Instability

Symptoms:

  • Presence of the free carboxylic acid peptide in the crude product.

  • Transesterification products if other alcohols are present.

Root Causes & Solutions:

  • Hydrolysis during Workup or Purification: The methyl ester can be hydrolyzed if exposed to aqueous basic or strongly acidic conditions for extended periods.

    • Prevention:

      • During aqueous workups, use mild conditions (e.g., saturated sodium bicarbonate for a short duration) and avoid strong bases like NaOH or KOH unless saponification is the intended step.

      • For purification, use HPLC conditions that are typically acidic (e.g., with TFA), where the methyl ester is generally stable.[3]

  • Saponification during a Reaction Step: If a reaction step requires basic conditions, the methyl ester may be inadvertently cleaved.

    • Solution: If basic conditions are unavoidable, consider using a more sterically hindered ester for C-terminal protection, such as a tert-butyl ester, which is more resistant to base-catalyzed hydrolysis. However, this would require a different starting material. For the final deprotection of the methyl ester, enzymatic hydrolysis can be a milder alternative to chemical saponification, avoiding harsh basic conditions that could lead to other side reactions like racemization.[16]

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling with Boc-Dap(Fmoc)-OMe.HCl

This protocol describes the coupling of an N-Boc protected amino acid to the deprotected α-amino group of Boc-Dap(Fmoc)-OMe.HCl.

  • Neutralization of Amino Component:

    • Dissolve Boc-Dap(Fmoc)-OMe.HCl (1.0 eq.) in anhydrous DMF or DCM.

    • Add N,N-diisopropylethylamine (DIEA) (1.05 eq.) and stir for 10 minutes at room temperature.

  • Activation of Carboxyl Component:

    • In a separate flask, dissolve the N-Boc protected amino acid (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIC (1.1 eq.).

    • Stir the activation mixture at 0 °C for 20 minutes.

  • Coupling Reaction:

    • Add the activated carboxyl component solution to the neutralized amino component solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Filter off any precipitated diisopropylurea.

    • Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by column chromatography.

    Coupling_Workflow cluster_amino Amino Component Preparation cluster_carboxyl Carboxyl Component Activation cluster_reaction Coupling & Purification A1 Dissolve Boc-Dap(Fmoc)-OMe.HCl A2 Add DIEA for Neutralization A1->A2 R1 Combine Solutions A2->R1 C1 Dissolve Boc-AA-OH & HOBt C2 Add DIC at 0°C C1->C2 C2->R1 R2 Reaction Monitoring (TLC/LC-MS) R1->R2 R3 Workup & Purification R2->R3

    Workflow for solution-phase peptide coupling.

References

Technical Support Center: Optimizing Coupling Efficiency of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a valuable chiral building block, classified as an alanine derivative, utilized in the synthesis of complex molecules and peptide analogues.[1][2][3] Its structure, featuring a Boc-protected α-amine and a β-amine hydrochloride salt, presents unique challenges in amide bond formation. This guide provides in-depth technical support to navigate these challenges, ensuring optimal reaction outcomes. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is the β-amine provided as a hydrochloride salt and how does this impact my reaction?

A: The β-amine is supplied as a hydrochloride salt to enhance its stability and shelf-life.[4] However, the protonated amine is not nucleophilic and will not participate in the coupling reaction.[5] To initiate the reaction, the free amine must be liberated by adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The choice and stoichiometry of this base are critical for reaction success.[6]

Q2: What are the best coupling reagents for this compound?

A: The selection of a coupling reagent is pivotal for achieving high yields and minimizing side reactions.[7] For many applications, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[8][9] HATU is known for its rapid reaction kinetics and its ability to suppress racemization, a common side reaction in peptide synthesis.[8][10] For less challenging couplings, carbodiimide reagents such as EDC, in the presence of an additive like HOBt or OxymaPure, can also be successful.[11]

Q3: What solvents are recommended for this coupling reaction?

A: The choice of solvent is crucial for ensuring all reactants are fully dissolved.[12] Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used. DMF is often preferred due to its ability to dissolve a wide range of starting materials. However, it is important to use anhydrous solvents, as water can lead to the hydrolysis of activated intermediates and reduce product yield.[11][13]

Q4: I'm experiencing low to no product yield. What are the likely causes?

A: Low yields in amide coupling reactions can often be attributed to several factors.[11] These include incomplete activation of the carboxylic acid, deactivation of the amine (often due to incomplete deprotonation), steric hindrance from bulky protecting groups, or suboptimal reaction conditions such as temperature and concentration.[11][14] A systematic approach to troubleshooting these issues is detailed in the guide below.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation

A low yield is a common issue in amide bond formation. The following workflow can help diagnose the root cause.

Diagram: Troubleshooting Workflow for Low Coupling Yield

low_yield_troubleshooting start Low Yield check_base Base Check Is the β-amine fully deprotonated? start->check_base check_reagents Reagent Check Are coupling reagents and starting materials pure and active? check_base:f1->check_reagents Yes solution_base Solution: - Use 2.2 eq. of DIPEA or NMM. - Ensure dropwise addition. check_base:f1->solution_base No check_conditions Condition Check Are reaction time, temperature, and concentration optimal? check_reagents:f1->check_conditions Yes solution_reagents Solution: - Use fresh, high-purity reagents. - Store reagents under inert gas. check_reagents:f1->solution_reagents No solution_conditions Solution: - Start at 0°C and warm to RT. - Increase reaction time. - Monitor by TLC or LC-MS. check_conditions:f1->solution_conditions No

Caption: A logical workflow for diagnosing the root cause of low product yield.

Detailed Analysis and Solutions:

  • Cause A: Incomplete Deprotonation of the β-Amine Hydrochloride

    • Explanation: The hydrochloride salt must be fully neutralized to generate the nucleophilic free amine.[5] An insufficient amount of base will result in a portion of the starting material remaining in its unreactive protonated form.

    • Solution: Use a slight excess of a non-nucleophilic base like DIPEA. A stoichiometry of 2.2 equivalents is often recommended to neutralize the hydrochloride salt and the acid generated during the coupling reaction.[11]

  • Cause B: Degradation of Coupling Reagents

    • Explanation: Coupling reagents, particularly uronium salts like HATU, can be sensitive to moisture and degrade over time.

    • Solution: Use fresh, high-purity coupling reagents and store them under an inert atmosphere (nitrogen or argon) in a desiccator.[15]

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: The temperature and concentration of the reaction can significantly impact the rate and efficiency of the coupling.

    • Solution: Initiate the reaction at a lower temperature (0°C) to control the initial activation step and then allow it to warm to room temperature.[11] Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[13]

Problem 2: Presence of Significant Side Products

Side reactions can compete with the desired amide bond formation, leading to a complex product mixture and reduced yield.[16][17]

Diagram: Common Side Reactions in Peptide Coupling

side_reactions cluster_0 Desired Reaction cluster_1 Side Reactions ActivatedAcid Activated Carboxylic Acid DesiredProduct Desired Amide Product ActivatedAcid->DesiredProduct Racemization Racemized Product ActivatedAcid->Racemization Amine (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (free base) Amine->DesiredProduct Diketopiperazine Diketopiperazine Formation Amine->Diketopiperazine at dipeptide stage Guanidinylation Guanidinylation of Amine Amine->Guanidinylation + excess HATU

Caption: Visualization of desired and common undesired reaction pathways.

Detailed Analysis and Solutions:

  • Cause A: Racemization

    • Explanation: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which can be a significant issue during the activation of the carboxyl group.[10][14]

    • Solution: The use of HATU as a coupling reagent is known to significantly suppress racemization.[8] Additionally, performing the reaction at a lower temperature can help to minimize this side reaction.[11]

  • Cause B: Diketopiperazine Formation

    • Explanation: This side reaction is more prevalent at the dipeptide stage and can lead to truncation of the peptide chain.[18]

    • Solution: While less of a concern for a single coupling, if this compound is used in solid-phase peptide synthesis, careful selection of the resin and coupling conditions is important, especially when proline is one of the first two residues.[18]

  • Cause C: Guanidinylation of the Amine

    • Explanation: If HATU is used in large excess, the free amine can attack the guanidinium carbon of the HATU reagent, leading to a capped and unreactive peptide.[9]

    • Solution: Use the coupling reagent in a controlled stoichiometry, typically a slight excess (1.0-1.5 equivalents).[11]

Recommended Experimental Protocol

This protocol provides a reliable starting point for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.0-1.5 eq)[11]

  • DIPEA (2.0 eq)[11]

  • Anhydrous DMF or DCM[11]

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[11]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and the non-nucleophilic base DIPEA (2.0 equivalents).[11]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Add the this compound (1.0-1.2 equivalents) to the reaction mixture.[11]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[11]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[11]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[11]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[11]

Table: Reagent Stoichiometry

ReagentEquivalentsPurpose
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate HCl1.0Amine coupling partner
Carboxylic Acid1.0Acid coupling partner
HATU1.0 - 1.5Coupling reagent
DIPEA2.0Base for deprotonation

References

Technical Support Center: Strategies to Mitigate Racemization of Boc-Dap-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical insights into a critical challenge in peptide synthesis: the prevention of racemization when utilizing Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-Dap-OMe.HCl). Maintaining stereochemical integrity is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1]

This document will delve into the mechanistic underpinnings of racemization, offer a detailed troubleshooting guide in a question-and-answer format, and provide validated protocols to ensure the chiral purity of your synthetic peptides.

The Challenge: Understanding Racemization

Racemization is the process by which an enantiomerically pure compound, such as an L-amino acid, converts into a mixture of both L- and D-isomers.[2] In peptide synthesis, this detrimental side reaction most commonly occurs during the carboxyl group activation step, a prerequisite for amide bond formation.[3][4] The activation of the carboxyl group increases the acidity of the α-proton (Hα). In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a loss of the original stereochemistry.[4]

A second, related mechanism involves the formation of an oxazol-5(4H)-one intermediate, which is particularly relevant for N-acyl protected amino acids.[2][5] While the urethane-type protection of the Boc group on Boc-Dap-OMe.HCl generally suppresses this pathway compared to acyl groups like Benzoyl, the risk is not entirely eliminated, especially under suboptimal reaction conditions.[2]

Several factors can exacerbate the risk of racemization, including the choice of coupling reagent, the strength and steric hindrance of the base used, the solvent, and the reaction temperature.[4][6]

Troubleshooting Guide & FAQs

Here we address common issues and questions encountered when working with Boc-Dap-OMe.HCl to help you navigate the complexities of maintaining stereochemical purity.

Q1: I'm observing diastereomeric impurities in my final peptide product after incorporating Boc-Dap-OMe.HCl. What is the likely cause?

A1: The presence of diastereomeric impurities strongly suggests that racemization has occurred at the Dap residue during the coupling step. The primary cause is the abstraction of the α-proton by a base after the carboxyl group has been activated for coupling.[4] The choice of base and coupling reagent are critical factors to investigate.[6][7]

Q2: Which bases are recommended to minimize racemization with Boc-Dap-OMe.HCl, and which should be avoided?

A2: The basicity and steric hindrance of the base used for neutralization and coupling are crucial.[6]

  • Recommended: Weaker, sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices.[6] N,N-diisopropylethylamine (DIEA) is also commonly used, but its higher basicity can sometimes lead to increased racemization compared to NMM or collidine.[6]

  • Avoid: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they have a higher propensity to cause racemization due to their ability to readily abstract the α-proton.[6]

Q3: How does the choice of coupling reagent impact racemization?

A3: The coupling reagent determines the nature of the activated intermediate and its lifetime.

  • Uronium/Aminium Salts (HBTU, HATU, TBTU): These are generally efficient and rapid coupling reagents.[8] However, they require a base for activation, and the choice of base is critical. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[5][6] These additives form active esters that are less prone to racemization.[6]

  • Carbodiimides (DCC, DIC): When used alone, carbodiimides can lead to significant racemization.[7] It is essential to use them in conjunction with additives like HOBt or HOAt to suppress this side reaction.[7] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis because the resulting diisopropylurea byproduct is soluble in common solvents.[8]

  • Phosphonium Salts (PyBOP): PyBOP is also an effective coupling reagent.[8] A key advantage is that it does not form a guanidinylating byproduct. However, it generates the carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[7]

Q4: Can solvent and temperature affect the degree of racemization?

A4: Yes, both solvent and temperature play a significant role.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are standard in peptide synthesis. The choice of solvent can influence the rates of both coupling and racemization.

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization. It is a simple yet effective parameter to control, especially for amino acids known to be susceptible to this side reaction.

Q5: How can I accurately detect and quantify racemization in my peptide?

A5: Several analytical techniques can be employed to assess the stereochemical purity of your peptide.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers or diastereomers, allowing for their quantification.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique requires hydrolysis of the peptide, followed by derivatization of the resulting amino acids to make them volatile for analysis on a chiral column.[9][11] Hydrolysis with deuterated acid (e.g., 6N DCl in D₂O) can help differentiate between racemization that occurred during synthesis and that induced by the hydrolysis procedure itself.[11]

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of isomers and can sometimes be used to analyze the intact peptide, avoiding potential racemization during hydrolysis.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing or solvating agents can induce chemical shift differences between enantiomers, allowing for their detection and quantification by NMR.[10]

Mitigating Racemization: A Strategic Approach

The following diagram illustrates the key factors influencing racemization and the corresponding strategies to maintain stereochemical integrity.

Caption: Key factors influencing racemization and preventative strategies.

Recommended Reaction Conditions for Coupling Boc-Dap-OMe.HCl

To provide a clear, actionable summary, the following table outlines recommended conditions to minimize racemization.

ParameterRecommendationRationale
Base N-methylmorpholine (NMM) or 2,4,6-collidineWeaker basicity and increased steric hindrance reduce the rate of α-proton abstraction.[6]
Coupling Reagent HBTU, HATU, or DICThese reagents, when used with additives, provide a good balance of rapid coupling and low racemization.[8]
Additive HOBt or OxymaForms a less racemization-prone active ester intermediate, suppressing the direct enolization pathway.[5][6]
Temperature 0°C to Room TemperatureLower temperatures slow down the rate of racemization more significantly than the rate of coupling.
Solvent DMF, DCM, or NMPStandard polar aprotic solvents are suitable.
Experimental Protocol: Low-Racemization Coupling of Boc-Dap-OMe.HCl

This protocol describes a generalized procedure for coupling Boc-Dap-OMe.HCl to a resin-bound peptide amine in a solid-phase peptide synthesis (SPPS) context, designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Dap-OMe.HCl

  • Coupling Reagent (e.g., HBTU)

  • Additive (e.g., HOBt)

  • Base (e.g., NMM)

  • Solvent (e.g., DMF)

  • Washing Solvents (DMF, DCM)

  • Ninhydrin test kit (for reaction monitoring)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection according to your standard protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x) to remove all traces of the deprotection solution.

  • Activation Solution Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve Boc-Dap-OMe.HCl (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF.

    • Add NMM (4.0 eq.) to the mixture. The first two equivalents will neutralize the HCl salt of the Boc-Dap-OMe and the HOBt, and the subsequent two equivalents will facilitate the coupling reaction.

    • Gently agitate the activation mixture at room temperature for 2-5 minutes. Note: Prolonged pre-activation is generally not recommended as it can lead to degradation of the activated species.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the prepared resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For particularly sensitive sequences, consider performing the coupling at 0°C.

  • Reaction Monitoring:

    • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.

    • A negative result (yellow/brown beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates incomplete coupling, and the reaction should be allowed to proceed longer or be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and soluble byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for low-racemization coupling of Boc-Dap-OMe.HCl.

By understanding the mechanisms of racemization and carefully selecting reagents and reaction conditions, you can successfully incorporate Boc-Dap-OMe.HCl into your peptide sequences while preserving their critical stereochemical integrity.

References

Technical Support Center: Managing Aggregation in Peptides Containing (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of non-standard or modified amino acids is a critical strategy in modern drug development to enhance peptide stability, potency, and pharmacokinetic profiles. (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, a protected β-amino acid derivative, is one such building block. However, its unique structure—featuring a Boc-protecting group and an altered backbone geometry—can introduce significant challenges, most notably peptide aggregation. This phenomenon can occur during solid-phase synthesis, purification, or upon storage of the final product, leading to poor yields, difficult purification, and loss of biological activity.[1]

This technical guide provides in-depth troubleshooting strategies and detailed protocols to help researchers anticipate, diagnose, and manage aggregation issues associated with peptides containing this specific residue.

Section 1: Understanding the Building Block - Frequently Asked Questions

Q1: What exactly is this compound?

This compound is a derivative of L-α,β-diaminopropionic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is a methyl ester.[2] The hydrochloride salt enhances its stability and handling as a solid powder.[3] It is primarily used as a building block in solid-phase peptide synthesis (SPPS).

PropertyValueSource(s)
Molecular Formula C₉H₁₉ClN₂O₄[3][4]
Molecular Weight 254.71 g/mol [3][4]
Appearance White to off-white solid[5]
Common Synonyms Boc-L-Dap(β-amino)-OMe HCl[6][7][8]
Q2: How does incorporating this residue contribute to peptide aggregation?

The propensity for aggregation is influenced by several factors stemming from this residue's structure:

  • Increased Hydrophobicity: The bulky, nonpolar Boc group significantly increases the local hydrophobicity of the peptide chain, promoting intermolecular hydrophobic interactions that can initiate aggregation.[9]

  • Altered Hydrogen Bonding: As a β-amino acid, it disrupts the regular hydrogen-bonding patterns that define secondary structures like α-helices. While this can sometimes be beneficial, it can also expose new surfaces that favor the formation of intermolecular β-sheets, a common cause of aggregation.[10]

  • Steric Hindrance: The size of the Boc-protected side chain can create steric challenges during synthesis, potentially leading to incomplete coupling reactions. The resulting deletion sequences are impurities that can co-aggregate with the full-length peptide.

Section 2: Troubleshooting Guide: From Synthesis to Solution

This section addresses specific problems you may encounter at different stages of your workflow.

Problem 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Noticeable shrinking of the resin beads.

  • Slow or incomplete Fmoc deprotection, requiring extended reaction times.

  • Positive Kaiser test (indicating free amines) even after double or triple coupling cycles.

  • Low yield of the desired peptide after cleavage, with a high percentage of deletion sequences.[10]

Solutions:

Strategy CategorySpecific ActionRationale and Scientific Explanation
Solvent & Temperature Modification Switch the primary SPPS solvent from DMF to N-Methylpyrrolidone (NMP) or use a mixture (e.g., 1:1 DMF:DMSO).[11][12]NMP and DMSO are more polar and have superior hydrogen bond-disrupting capabilities compared to DMF. This helps to solvate the growing peptide chain more effectively, breaking up the intermolecular hydrogen bonds that form the basis of aggregates.[12]
Increase the coupling temperature to 40-50°C or utilize microwave-assisted synthesis.[12][13]Higher temperatures provide the necessary activation energy to overcome the kinetic barrier of aggregation, improving reaction rates for both deprotection and coupling steps.[12]
Chemical Additives Add chaotropic salts, such as 0.1 M LiCl or KSCN, to the DMF during coupling and washing steps.[11][12]These salts disrupt water structure and weaken hydrophobic interactions. They interfere with the hydrogen-bonding network that stabilizes the aggregated β-sheet structures, making the peptide chains more accessible to reagents.[12]
Proactive Sequence Modification Incorporate backbone amide protection (e.g., a Dmb- or Hmb-protected amino acid) every 6-7 residues.[10][11][12]The bulky 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups are installed on the backbone nitrogen. This physically prevents the formation of the hydrogen bonds required for β-sheet aggregation. The groups are removed during the final TFA cleavage.[10][12]
Insert pseudoproline dipeptides at strategic Ser or Thr residues within the sequence.[10][11][14]Pseudoproline dipeptides introduce a "kink" into the peptide backbone. This structural disruption effectively breaks the planarity required for extended β-sheet formation, keeping the peptide chain soluble and reactive.[10][14]
Problem 2: Poor Solubility of the Crude Peptide After Cleavage

Symptoms:

  • The lyophilized peptide powder is difficult to dissolve in standard buffers or water.

  • The peptide precipitates from the cleavage cocktail (e.g., TFA) upon addition of cold diethyl ether.

Solution Workflow: The key is to perform a systematic solubility test on a small aliquot of your peptide before attempting to dissolve the entire batch.[15][16]

Caption: Decision workflow for systematic peptide solubility testing.

Problem 3: Aggregation During RP-HPLC Purification

Symptoms:

  • Poor peak shape (significant broadening or tailing).

  • Low recovery of the peptide from the column.

  • Precipitation of the peptide in the tubing or fraction collector.

Solutions:

  • Lower the Concentration: Inject a more dilute sample to avoid exceeding the solubility limit in the mobile phase.

  • Modify the Mobile Phase: Increase the percentage of the organic modifier (e.g., acetonitrile). For highly hydrophobic peptides, adding 5-10% isopropanol to the acetonitrile can improve solubility.

  • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the peptide's isoelectric point (pI). Using 0.1% TFA (pH ~2) is standard and effective for most peptides as it ensures protonation of acidic residues, maximizing the overall positive charge and electrostatic repulsion between peptide molecules.

Problem 4: Instability and Aggregation of the Purified Peptide in Solution

Symptoms:

  • A freshly prepared, clear solution of the peptide becomes cloudy or forms a precipitate upon storage, even at 4°C or -20°C.

Solutions:

  • Optimize Storage Buffer: The final buffer composition is critical. Screen a range of pH values and consider adding excipients. Arginine (10-50 mM) is well-documented as an effective aggregation suppressor for proteins and peptides.[17]

  • Flash Freeze Aliquots: After purification and lyophilization, dissolve the peptide in the optimal buffer, create single-use aliquots, and flash-freeze them in liquid nitrogen before storing at -80°C. This minimizes the formation of ice crystals that can promote aggregation and avoids repeated freeze-thaw cycles.[5][15]

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Peptide Solubility Testing

This protocol should be performed with a small amount (~0.1-0.5 mg) of peptide before dissolving the bulk material.[18]

  • Initial Solvent: Add a small volume of sterile, distilled water to the peptide vial. Vortex gently. If it dissolves, proceed to make your stock solution.

  • Charge-Based Approach (if water fails):

    • For Basic Peptides (Net Positive Charge): Add 10% aqueous acetic acid dropwise until the peptide dissolves.[19]

    • For Acidic Peptides (Net Negative Charge): Add 0.1 M ammonium bicarbonate dropwise. Caution: Do not use basic solutions for peptides containing Cysteine (Cys), as it can promote disulfide bond formation.[15]

  • Hydrophobic Peptides (if charge-based approach fails):

    • Add a minimal volume (e.g., 10-20 µL) of pure DMSO or DMF to the dry peptide powder to create a concentrated slurry.[16]

    • Once the peptide is wetted and partially dissolved, slowly add your desired aqueous buffer dropwise to the peptide slurry while vortexing.[18] Do not add the slurry to the buffer, as this can cause immediate precipitation.

  • Difficult Cases: If all else fails, dissolve the peptide in a denaturing agent like 6 M Guanidine HCl. Note that this will need to be removed or significantly diluted for most biological assays.[15]

  • Final Steps: Once dissolved, sonicate the solution in a water bath for 5-10 minutes to break up any micro-aggregates.[19] Centrifuge the solution at high speed (>10,000 x g) for 5 minutes and use the supernatant to ensure no undissolved particulates are carried over.[19]

Protocol 2: Proactive Incorporation of a Dmb-Protected Dipeptide

This protocol describes a proactive strategy during SPPS to prevent aggregation in a known difficult sequence.

Caption: Workflow for incorporating a Dmb-dipeptide to prevent on-resin aggregation.

  • Identify Location: In your peptide sequence, identify a Glycine residue within or near the aggregation-prone region.

  • Select Dipeptide: Substitute the Gly and the preceding amino acid (X) with the corresponding Fmoc-X-(Dmb)Gly-OH dipeptide.

  • Synthesis Step:

    • Perform the standard Fmoc deprotection on the resin-bound peptide.

    • Dissolve 4 equivalents of the Fmoc-X-(Dmb)Gly-OH dipeptide and 3.9 equivalents of a coupling agent (e.g., HATU) in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 2 minutes.

    • Add the activated dipeptide solution to your deprotected peptide-resin and couple for 1-2 hours.

    • Monitor the coupling using the Kaiser test.

  • Post-Coupling: The subsequent coupling onto the Dmb-protected secondary amine can be sterically hindered. It is recommended to use a stronger coupling agent like PyBrOP or HATU and potentially a longer coupling time for the next residue.[12]

  • Cleavage: The Dmb group is acid-labile and will be removed during the final TFA cleavage cocktail, yielding the native peptide sequence.[10]

References

Technical Support Center: A Guide to Improving Peptide Synthesis Yields with (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique building block into their peptide synthesis workflows. As a diaminopropanoate derivative, this reagent offers a strategic approach for introducing a beta-amino acid moiety, creating a point for side-chain modification, or synthesizing peptidomimetics with enhanced biological properties.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your synthesis yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This reagent, which we will refer to as Boc-Dap(β-amino)-OMe·HCl for brevity, is a derivative of L-2,3-diaminopropionic acid. Its structure is characterized by three key features:

  • An α-amino group protected by a tert-butoxycarbonyl (Boc) group.

  • A free (unprotected) β-amino group, which is supplied as a hydrochloride salt .

  • A C-terminus protected as a methyl ester .

Its primary use is in peptide synthesis to incorporate a diaminopropionic acid residue. The Boc group on the α-amine allows for its use in standard peptide coupling chemistry, particularly in solution-phase synthesis or as the first residue in solid-phase peptide synthesis (SPPS). The free β-amino group provides a handle for subsequent orthogonal functionalization, such as lactamization for cyclic peptides, branching, or conjugation to other molecules.

Q2: Why is the reagent supplied as a hydrochloride salt?

Amino acid derivatives with free amino groups are often supplied as hydrochloride salts to enhance their stability and improve their shelf-life.[1] The salt form protects the nucleophilic free amine from degradation and undesirable side reactions.[1] Furthermore, hydrochloride salts often have improved solubility in aqueous or polar organic solvents compared to their free base counterparts, which can facilitate handling and reaction setup.[1]

Q3: How does the Boc protecting group on the α-amine dictate the synthesis strategy?

The Boc group is an acid-labile protecting group. It is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][] This property is the foundation of the Boc/Bzl protection strategy in SPPS.[4][5] When using Boc-Dap(β-amino)-OMe·HCl, the Boc group ensures that only the α-amine participates in the initial peptide bond formation. The final deprotection of the Boc group typically occurs during the cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups.[6]

Q4: Can this reagent be used in a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow?

Yes, but with careful consideration. The Boc group on the α-amine is orthogonal to the base-labile Fmoc group.[2][7] This means you can use this reagent within an Fmoc-SPPS campaign. The Boc group will remain intact during the repetitive Fmoc deprotection steps (typically using piperidine).[2] It will be removed later during the final acid cleavage step (e.g., with TFA). However, the primary challenge is the unprotected β-amino group, which can react with the activated carboxyl group of the next incoming Fmoc-amino acid, leading to chain branching. Therefore, this reagent is best used when such branching is desired or if the β-amino group is to be protected in a subsequent on-resin step before continuing the chain elongation.

Section 2: Troubleshooting Guide for Low Yields

This section addresses specific experimental issues that can lead to decreased yields and provides actionable solutions based on chemical principles.

Problem: Low or no coupling of Boc-Dap(β-amino)-OMe·HCl to the resin-bound peptide.
Cause A: Incomplete Neutralization of the Hydrochloride Salt

The hydrochloride salt protonates the α-amine of the preceding residue on the peptide chain, rendering it non-nucleophilic. Before coupling can occur, this amine must be deprotonated to its free base form.

Solution:

  • In-situ Neutralization: Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the reaction mixture. It is crucial to use the correct stoichiometry. Typically, for every one equivalent of the hydrochloride salt, at least one equivalent of the tertiary base is required for neutralization, plus the standard amount required for the coupling reaction itself (often 2 equivalents for the activation step).[8]

  • Pre-Neutralization: An alternative method involves neutralizing the peptide-resin with a solution of DIPEA in DMF or DCM, followed by washing, before adding the activated amino acid.[5] This can prevent side reactions associated with the presence of excess base during coupling.[9]

Cause B: Inefficient Activation of the Carboxyl Group

Standard coupling reagents may be insufficient, especially if steric hindrance is a factor.

Solution:

  • Use High-Efficiency Coupling Reagents: Employ modern uronium/aminium-based coupling reagents like HATU, HBTU, or HCTU. These reagents react rapidly to form a highly reactive activated ester, driving the coupling reaction to completion.[10]

  • Optimize Activation Time: Allow for a short pre-activation period (1-5 minutes) where the amino acid, coupling reagent, and base are mixed before being added to the resin. This ensures the formation of the active species.

Problem: Appearance of significant side products or peptide branching.
Cause: Unintended Acylation of the β-Amino Group

The β-amino group of the newly added Dap residue is unprotected and nucleophilic. During the next coupling cycle, it can compete with the deprotected α-amine, leading to the formation of a branched peptide.

Solution:

  • Strategic Synthesis Plan: If branching is not the desired outcome, the β-amino group must be protected immediately after the Dap residue is coupled. This can be done on-resin using an orthogonal protecting group (e.g., Fmoc, Alloc, or Dde) before proceeding with the N-terminal Fmoc deprotection of the next residue.

  • Kinetic Control: In some cases, the α-amine is significantly more reactive than the β-amine due to steric and electronic factors. Using a single, highly efficient coupling cycle may favor acylation at the α-position. However, this requires careful optimization and is not a guaranteed method for preventing side reactions.

Problem: Incomplete reaction or aggregation during synthesis.
Cause: Poor Solvation or Inter-chain Hydrogen Bonding

As the peptide chain grows, it can fold and aggregate, making reactive sites inaccessible. This is a common issue in SPPS, particularly with hydrophobic or β-sheet-forming sequences.[11]

Solution:

  • Solvent Choice: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has superior solvating properties and can disrupt aggregates more effectively.[8]

  • Chaotropic Agents: Incorporate low concentrations of chaotropic salts (e.g., LiCl) or use "magic mixture" solvent systems to improve solvation.

  • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve reaction kinetics and help overcome aggregation by providing energy to break inter-chain hydrogen bonds.[8]

Section 3: Data & Protocols

Quantitative Data Summary

The following table provides a general guideline for reagent stoichiometry in a standard SPPS coupling cycle.

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Protected Amino Acid3 - 5Incoming residue for chain elongation
Coupling Reagent (e.g., HATU)2.9 - 4.5Carboxyl group activation
Base (e.g., DIPEA)6 - 9Activation and neutralization

Table 1: Recommended Reagent Equivalents for SPPS. Note that these values may require optimization based on the specific sequence and scale.[10][12]

Experimental Workflow Visualization

The following diagram illustrates the critical steps of neutralization and coupling when using an amino acid hydrochloride salt in SPPS.

G cluster_0 Pre-Coupling Stage cluster_1 Coupling Stage Resin_NH3Cl Resin-Peptide-NH3+Cl- DIPEA Add DIPEA (Base) Resin_NH3Cl->DIPEA Neutralization Step Resin_NH2 Resin-Peptide-NH2 (Neutralized) DIPEA->Resin_NH2 AA_COOH Boc-Dap(β-amino)-OMe·HCl Coupled_Peptide Resin-Peptide-CO-NH-Dap Resin_NH2->Coupled_Peptide Coupling Reaction HATU HATU/DIPEA AA_COOH->HATU Activation Step AA_Active Activated Amino Acid HATU->AA_Active AA_Active->Coupled_Peptide

Caption: Workflow for neutralization and coupling of an amino acid hydrochloride.

Protocol 1: Standard Coupling of Boc-Dap(β-amino)-OMe·HCl in Fmoc-SPPS

This protocol assumes the synthesis is being performed on a 0.1 mmol scale.

  • Resin Preparation: Start with 0.1 mmol of your Fmoc-deprotected, resin-bound peptide. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[10]

  • Reagent Preparation: In a separate vessel, dissolve Boc-Dap(β-amino)-OMe·HCl (5 eq, 0.5 mmol) and HATU (4.5 eq, 0.45 mmol) in DMF.

  • Activation & Coupling: Add DIPEA (9 eq, 0.9 mmol) to the solution from Step 3. Agitate for 1-2 minutes to pre-activate. Immediately add this solution to the deprotected resin from Step 2.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[13] If the test is positive, indicating an incomplete reaction, repeat the coupling step (double coupling).

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle or subsequent modification.

Orthogonal Protection Strategy

The core principle of modern peptide synthesis relies on the orthogonal stability of protecting groups. The Boc group used in this reagent is acid-labile, whereas the Fmoc group used for the main peptide chain is base-labile.

G Peptide Fmoc-NH-...-Peptide-Resin Side-Chain-PG (e.g., tBu, Trt) Boc-Dap(β-amino)-OMe Deprotected_Alpha H2N-...-Peptide-Resin Side-Chain-PG (e.g., tBu, Trt) Boc-Dap(β-amino)-OMe Cleaved_Peptide H2N-...-Peptide-COOH Deprotected Side-Chains H2N-Dap(β-amino)-OMe Piperidine Piperidine (Base) Piperidine->Peptide:f0 Removes Fmoc TFA TFA (Acid) TFA->Peptide:f1 Removes Side-Chain PG & Boc TFA->Peptide:f2

References

Diketopiperazine formation with Boc-Dap-OH and how to minimize it

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diketopiperazine (DKP) Formation

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the formation of a common impurity, diketopiperazine (DKP), during solid-phase or solution-phase peptide synthesis. Specifically, we will address the issues arising from dipeptides containing Boc-protected L-α,β-diaminopropionic acid (Boc-Dap-OH) at the C-terminus.

The formation of a cyclic dipeptide, or diketopiperazine, is a significant yield-reducing side reaction. It occurs via an intramolecular aminolysis reaction after the N-terminal protecting group of a dipeptide is removed, leading to the irreversible loss of the linear peptide from the synthetic pathway. The unique stereochemistry and the presence of the side-chain amine in Dap can influence the rate of this cyclization. This guide provides an in-depth analysis of the mechanism, troubleshooting strategies, and optimized protocols to mitigate this problem.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant, unexpected mass loss of my peptide from the resin after the N-terminal Boc deprotection of the second amino acid. LC-MS analysis of the cleavage solution shows a major peak corresponding to the mass of a cyclic dipeptide. Is this DKP formation?

A: Yes, this is a classic signature of diketopiperazine (DKP) formation. When the N-terminal Boc group of a resin-bound dipeptide is removed (typically with an acid like TFA), the newly liberated free amine can attack the ester linkage connecting the C-terminal amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, releasing it into the solution as the DKP.

The reaction is particularly favorable for certain dipeptide sequences. Because your sequence involves Dap, the conformational dynamics of the dipeptide precursor play a crucial role. The reaction pathway is illustrated below.

DKP_Formation Resin_Peptide Resin-O-CO-CH(R2)-NH-CO-CH(R1)-NH-Boc Deprotected Resin-O-CO-CH(R2)-NH-CO-CH(R1)-NH3+ Resin_Peptide->Deprotected 1. TFA (Deprotection) Neutralized Resin-O-CO-CH(R2)-NH-CO-CH(R1)-NH2 Deprotected->Neutralized 2. Base (e.g., DIEA) Neutralization DKP Diketopiperazine (Cyclic Dipeptide) + Resin-OH Neutralized->DKP 3. Intramolecular Cyclization (Side Reaction)

Figure 1: General mechanism of DKP formation on solid support after N-terminal deprotection.

Q2: Why is my Xaa-Dap(Boc)-OH sequence particularly prone to DKP formation?

A: The rate of DKP formation is highly dependent on the identity of the first two amino acids (N-terminal and C-terminal of the dipeptide). While Proline and Glycine are famously problematic, the conformational properties of Dap also make it susceptible. The key factors are:

  • Steric Hindrance: Amino acids with smaller side chains at the C-terminus (like Dap) offer less steric hindrance, allowing the peptide backbone to adopt the cis-amide conformation required for cyclization more easily.

  • Lack of Bulky N-terminal Protection: Once the N-terminal Boc group is removed, the free amine is highly reactive. The crucial window for DKP formation is the time between the neutralization of this amine and the successful coupling of the third amino acid.

  • Base-Catalyzed Cyclization: The neutralization step, typically performed with a hindered base like diisopropylethylamine (DIEA), creates the free nucleophilic amine. Excess base or prolonged exposure before the next coupling step significantly accelerates DKP formation.

Q3: What is the most effective strategy to minimize DKP formation when coupling the third amino acid onto my H-Xaa-Dap(Boc)-Resin?

A: The core strategy is to ensure the intermolecular coupling of the third amino acid proceeds much faster than the intramolecular cyclization. This can be achieved by carefully controlling the deprotection, neutralization, and coupling steps.

The most robust method is to perform the coupling of the third amino acid in situ with the neutralization step . This means you do not have a separate neutralization wash after the TFA deprotection. Instead, the base is added as part of the coupling cocktail. This ensures that as soon as the free amine is generated, it is in the presence of an activated carboxyl group ready for coupling, minimizing its opportunity to cyclize.

Below is a troubleshooting workflow to guide your decision-making process.

Troubleshooting_Workflow Start Problem: Suspected DKP Formation (Mass Loss from Resin) Check_Protocol Review Current Protocol: Separate neutralization step before coupling? Start->Check_Protocol Yes_Separate Yes Check_Protocol->Yes_Separate High DKP Risk No_InSitu No Check_Protocol->No_InSitu Good Practice Action_Combine Action: Switch to In-Situ Neutralization/Coupling Protocol. (See Protocol Below) Yes_Separate->Action_Combine Check_Reagents Review Coupling Reagents: Using standard carbodiimide (e.g., DIC/HOBt)? No_InSitu->Check_Reagents Action_Combine->Check_Reagents Yes_Standard Yes Check_Reagents->Yes_Standard No_Uronium Using Uronium/Phosphonium (e.g., HBTU, HATU) Check_Reagents->No_Uronium Generally Faster Action_Optimize Action: Consider using a faster-acting coupling reagent like HATU or HCTU. Pre-activate for a shorter time. Yes_Standard->Action_Optimize Final_Check Further Optimization: - Lower temperature? - Use 2-chlorotrityl chloride resin? No_Uronium->Final_Check Action_Optimize->Final_Check End DKP Minimized Final_Check->End

Figure 2: Troubleshooting workflow for minimizing DKP formation.

Optimized Protocols for DKP Minimization

Protocol 1: In-Situ Neutralization/Coupling for Boc-SPPS

This protocol is the recommended first-line approach for coupling the third amino acid onto a dipeptide sequence prone to DKP formation, such as Xaa-Dap(Boc)-Resin.

Objective: To minimize the time the deprotected N-terminal amine is free and basic before it engages in the desired intermolecular coupling reaction.

Materials:

  • Peptide-resin: H-Xaa-Dap(Boc)-Resin

  • Boc-protected amino acid (Boc-AA3-OH) (3-4 equivalents)

  • Coupling reagent: HBTU (3-4 eq.), HATU (3-4 eq.), or HCTU (3-4 eq.)

  • Base: Diisopropylethylamine (DIEA) (6-8 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Swell the H-Xaa-Dap(Boc)-Resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the TFA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the vessel.

    • Repeat the TFA/DCM treatment for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove all residual acid. Crucially, do NOT add a base for a neutralization wash. The resin is now in its protonated, ammonium salt form (H₃N⁺-Xaa-Dap(Boc)-Resin), which is stable against cyclization.

  • Preparation of Coupling Cocktail (Pre-activation):

    • In a separate vessel, dissolve the Boc-AA3-OH (3-4 eq.) and the coupling reagent (e.g., HBTU, 3-4 eq.) in a minimal amount of DMF.

    • Add DIEA (6-8 eq.) to this mixture. Note: The amount of DIEA is calculated to neutralize the resin's ammonium salt and to facilitate the coupling reaction.

    • Allow the solution to pre-activate for 1-2 minutes. Do not wait too long, especially with HATU, to avoid side reactions of the activated ester.

  • In-Situ Neutralization and Coupling:

    • Immediately add the freshly prepared coupling cocktail from Step 3 to the drained, protonated peptide-resin.

    • Agitate the reaction vessel for 1-2 hours. The DIEA in the cocktail will neutralize the N-terminal amine in situ, and the free amine will immediately react with the co-localized activated amino acid.

  • Washing and Capping:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and then DMF again (1x).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Q4: Are there other factors I should consider, such as resin type or temperature?

A: Absolutely. These are excellent points for process optimization, especially if the in-situ neutralization protocol still results in unacceptable levels of DKP.

ParameterRecommendation & Rationale
Resin Type Use a 2-Chlorotrityl Chloride (2-CTC) resin . This resin is highly sterically hindered. The bulky nature of the linkage provides greater protection against the back-side attack required for intramolecular cyclization. Standard Merrifield and PAM resins are more susceptible. Wang resin is moderately susceptible.
Temperature Perform the coupling at a reduced temperature (e.g., 0°C) . The activation energy for the desired intermolecular coupling is generally lower than that for the intramolecular cyclization. Reducing the temperature can therefore disproportionately slow down the undesired DKP formation relative to the main reaction.
Coupling Reagents Use high-efficiency uronium/phosphonium salt-based reagents like HATU or HCTU. These reagents promote very rapid acylation, which helps the intermolecular reaction outcompete the intramolecular cyclization. While standard carbodiimides like DIC work, they are generally slower.
Dipeptide Insertion If all else fails, avoid creating the problematic dipeptide on the resin entirely. Synthesize the protected dipeptide Boc-AA3-Xaa-OH in solution phase first . Then, couple this dipeptide block onto the H-Dap(Boc)-Resin. This bypasses the vulnerable stage where the deprotected dipeptide is attached to the resin.

Summary of Key Principles for DKP Minimization

  • Speed is Critical: The primary goal is to make the intermolecular coupling of the third amino acid happen faster than the intramolecular cyclization.

  • Avoid Free Amine Exposure: Never allow the deprotected, neutralized dipeptide-resin to sit idle. The N-terminal free amine is the culprit.

  • Use In-Situ Neutralization: This is the most effective and direct method to ensure the amine reacts with the activated acylating agent as soon as it is deprotonated.

  • Choose Your Hardware Wisely: A sterically hindered resin linker (2-CTC) provides a physical barrier to the cyclization reaction.

  • Control Your Conditions: Lower temperatures can tip the kinetic balance in favor of your desired reaction.

By understanding the mechanism and implementing these targeted strategies, you can effectively troubleshoot and minimize DKP formation, leading to higher yields and purer peptide products.

Storage conditions to prevent degradation of Boc-Dap-OMe.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Boc-Dap-OMe.HCl (N-β-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of Boc-Dap-OMe.HCl?

For long-term stability, Boc-Dap-OMe.HCl should be stored at 2-8°C.[1][2] Some suppliers of similar protected amino acids recommend colder temperatures, such as -20°C, for extended periods (months to years).[3][4][5] As a solid, the compound is relatively stable, but colder temperatures significantly slow down potential degradation processes.

Expert Insight: The primary goal of cold storage is to minimize any potential hydrolytic or intramolecular reactions. While room temperature storage for a few weeks is generally acceptable for many protected amino acids, the hydrochloride salt form of this compound can make it somewhat hygroscopic (prone to absorbing moisture).[5] Absorbed water can initiate degradation pathways, making consistent cold and dry storage a critical best practice.

Q2: I received my Boc-Dap-OMe.HCl on a hot day, and the ice packs were melted. Is the product compromised?

Short-term exposure to ambient temperatures during shipping is generally not a cause for alarm for lyophilized or solid-state protected amino acids.[4][6] These compounds are considerably more stable in their solid form compared to when they are in solution. Upon receipt, you should immediately transfer the product to the recommended 2-8°C storage conditions.[1][2]

Trustworthiness Check: The key concern with temperature excursions is the potential for gradual degradation. For a single, short-term event, the impact is likely minimal. The best practice is to perform a quality control check, such as an HPLC analysis, on an initial sample to establish a purity baseline before starting your experiments.

Q3: Why is it important to warm the container to room temperature before opening?

It is crucial to allow the container of Boc-Dap-OMe.HCl to equilibrate to room temperature before opening it.[3][5] When a cold vial is opened in a warmer, more humid laboratory environment, atmospheric moisture will condense on the cold powder. This introduces water, which can lead to the hydrolysis of both the methyl ester and the Boc-protecting group over time.

Causality Chain:

  • Cold Vial: The product is stored at 2-8°C.

  • Warm, Humid Air: The laboratory air contains water vapor.

  • Condensation: Opening the cold vial exposes the powder to this air, causing water to condense directly onto the product.

  • Degradation: The presence of water can facilitate slow hydrolysis, compromising the purity of the reagent.

Q4: What are the primary degradation pathways for Boc-Dap-OMe.HCl?

The two most susceptible functional groups in Boc-Dap-OMe.HCl are the Boc (tert-butoxycarbonyl) group and the methyl ester.

  • Acid-Catalyzed Deprotection of the Boc Group: The Boc group is notoriously labile to acidic conditions.[7][8] While the compound is supplied as a hydrochloride salt, the presence of strong acids or even prolonged exposure to moisture (which can create a localized acidic environment) can lead to the cleavage of the Boc group, exposing the side-chain amine.[9]

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed back to a carboxylic acid.[10] This reaction is typically favored under basic conditions but can also occur slowly in the presence of water, especially over long storage periods.[11]

Below is a diagram illustrating the potential degradation pathways.

G cluster_degradation Degradation Pathways main Boc-Dap-OMe.HCl deprotection H-Dap(NH2)-OMe (Boc Cleavage) main->deprotection Acidic Conditions (e.g., strong acid, moisture) hydrolysis Boc-Dap-OH (Ester Hydrolysis) main->hydrolysis Moisture / Basic Conditions both H-Dap(NH2)-OH (Both Cleaved) deprotection->both Moisture / Base hydrolysis->both Acid

Caption: Potential degradation pathways of Boc-Dap-OMe.HCl.

Troubleshooting Guide

Issue 1: My experiments are showing unexpected byproducts or low yields.

Symptom: You observe unexpected masses in your mass spectrometry data, or the yield of your desired product is lower than expected.

Possible Cause: The purity of your Boc-Dap-OMe.HCl may have been compromised.

Troubleshooting Workflow:

G start Low Yield / Unexpected Byproducts check_purity Check Purity of Boc-Dap-OMe.HCl (See HPLC Protocol) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters (Coupling reagents, solvent, etc.) is_pure->troubleshoot_reaction Yes new_reagent Procure Fresh Boc-Dap-OMe.HCl is_pure->new_reagent No

Caption: Troubleshooting workflow for experimental issues.

Issue 2: The Boc-Dap-OMe.HCl powder appears clumpy or discolored.

Symptom: The normally white, free-flowing powder has become sticky, clumpy, or has taken on a yellowish tint.

Possible Cause: This is a strong indicator of moisture absorption and potential degradation. Clumping suggests that the hygroscopic nature of the salt has drawn in water, which can accelerate decomposition.

Recommended Action:

  • Do Not Use: It is highly recommended not to use the reagent for sensitive experiments, as its effective concentration and purity are unknown.

  • Quarantine: Separate the vial from your main stock to prevent accidental use.

  • Procure Fresh Reagent: The most reliable solution is to use a new, unopened vial of the reagent.

  • Review Storage Practices: Ensure that all lab members are following the protocol of warming vials to room temperature before opening to prevent this issue in the future.[3]

Data & Protocols

Table 1: Summary of Storage Conditions
ConditionTemperatureDurationRationale
Long-Term Storage 2-8°C or -20°CMonths to YearsMinimizes all potential degradation pathways (hydrolysis, deprotection).[4][5]
Short-Term Storage 4°CWeeksAdequate for reagents in active use, balances stability with convenience.[6]
Benchtop (In Use) Room TemperatureHoursAcceptable for the duration of weighing and preparing for a reaction.
Experimental Protocol: HPLC Purity Assessment of Boc-Dap-OMe.HCl

This protocol provides a general method to assess the purity of Boc-Dap-OMe.HCl and detect common degradation products.

Objective: To determine the percentage purity of a Boc-Dap-OMe.HCl sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Boc-Dap-OMe.HCl sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of Boc-Dap-OMe.HCl.

    • Dissolve the sample in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL in a volumetric flask. Ensure complete dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Gradient Elution:

    • A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 90-95%) over 15-20 minutes. This will ensure the elution of both the polar (degraded) and non-polar (intact) species.

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • The main peak will correspond to the intact Boc-Dap-OMe.HCl.

    • Earlier eluting peaks are likely more polar degradation products (e.g., the fully deprotected H-Dap-OH).

    • Calculate the percentage purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Self-Validation: A pure sample should yield a single major peak (>95%). The appearance of significant secondary peaks is indicative of degradation and warrants the use of a fresh batch of the reagent.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Hydrochloride and Related Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of chiral building blocks is paramount. Amino acid derivatives, such as (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, serve as crucial components in the construction of complex peptide structures and peptidomimetics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these vital compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, alongside a comparison with structurally related alternatives, offering a valuable resource for researchers in the field.

The Subject of Analysis: this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. The molecule features a methyl ester at the C-terminus, a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, and a protonated primary amine at the β-position, forming a hydrochloride salt. This trifunctional nature makes it a versatile building block in solid-phase and solution-phase peptide synthesis.

Unveiling the Structure: ¹H and ¹³C NMR Spectral Analysis

While a definitive, published spectrum for the hydrochloride salt proved elusive during our comprehensive literature search, we can predict the spectral features based on the analysis of the corresponding free base and related structures. The hydrochloride salt form is expected to induce downfield shifts for protons and carbons near the protonated β-amino group (H-3 and C-3) due to the electron-withdrawing effect of the ammonium cation.

Below is a detailed breakdown of the expected ¹H and ¹³C NMR chemical shifts for this compound, with assignments based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2 (α-CH)Multiplet~4.3 - 4.5-
H-3 (β-CH₂)Multiplet~3.3 - 3.5-
OCH₃Singlet~3.7-
Boc (C(CH₃)₃)Singlet~1.4-
NH (Boc)Broad Singlet~5.5 - 6.0-
NH₃⁺Broad Singlet~8.0 - 8.5-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~171 - 173
C=O (Boc)~155 - 157
C-2 (α-CH)~52 - 54
C-3 (β-CH₂)~40 - 42
OCH₃~52 - 53
C (Boc quaternary)~80 - 82
CH₃ (Boc)~28

A Comparative Perspective: Structural Alternatives

To provide a comprehensive understanding, it is valuable to compare the NMR data of our target molecule with that of structurally similar, commercially available amino acid derivatives. Here, we present a comparison with (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate and Boc-L-2,4-diaminobutyric acid methyl ester hydrochloride.

Alternative 1: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

This alternative replaces the β-amino group with a cyano group. The strong electron-withdrawing nature of the nitrile will significantly impact the chemical shifts of the adjacent protons and carbons.

Alternative 2: Boc-L-2,4-diaminobutyric acid methyl ester hydrochloride (Boc-L-Dab-OMe HCl)

This homolog features an additional methylene group in the side chain, extending the carbon backbone between the α-carbon and the terminal amino group. This extension will alter the spin-spin coupling patterns and chemical shifts of the side-chain protons.

Table 3: Comparative ¹H and ¹³C NMR Data of this compound and its Alternatives

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
This compound H-2: ~4.3-4.5, H-3: ~3.3-3.5C-2: ~52-54, C-3: ~40-42
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoateH-2: ~4.6, H-3: ~3.0C-2: ~49, C-3: ~18, CN: ~116
Boc-L-Dab-OMe HClH-2: ~4.2, H-3: ~2.1-2.3, H-4: ~3.1C-2: ~53, C-3: ~28, C-4: ~38

The comparison highlights how subtle changes in the functional group at the β-position or the length of the side chain lead to distinct and predictable differences in the NMR spectra. These differences provide a reliable method for distinguishing between these closely related structures.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for amino acid derivatives, the following protocol is recommended:

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of the amino acid derivative for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). For hydrochloride salts, D₂O or CD₃OD are often preferred.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an appropriate internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the chemical shift of the internal standard (TSP or TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative proton ratios.

Visualizing Molecular Structure and Relationships

To better understand the structural relationships and the origin of the NMR signals, a graphical representation is useful.

Figure 1: Structural comparison of the target molecule and its alternatives.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is fundamental for the unambiguous identification and quality control of this compound and its analogs. By understanding the characteristic chemical shifts and coupling patterns, researchers can confidently verify the structure of their synthetic building blocks, ensuring the integrity of their downstream applications in peptide synthesis and drug discovery. This guide provides a foundational framework for interpreting the NMR data of this important class of compounds, facilitating more efficient and accurate research.

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Boc-Dap-OMe and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Weight

In modern drug discovery and peptide chemistry, precise molecular characterization is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and chemical data rests. The compound Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-Dap-OMe.HCl) is a valuable building block, incorporating a protected diamino acid scaffold. Its purity and structural integrity are paramount. While techniques like NMR and HPLC provide crucial information, mass spectrometry (MS) offers unparalleled sensitivity and structural detail, particularly when identifying impurities and characterizing derivatives.[1]

This guide moves beyond a simple recitation of protocols. It is designed to provide a strategic framework for the mass spectrometric analysis of Boc-Dap-OMe and its analogues. We will explore not just how to acquire the data, but why specific experimental choices are made, how to interpret the resulting fragmentation patterns, and how this knowledge can be leveraged to differentiate closely related structures. This approach ensures that the methods are not just followed, but understood, leading to robust, self-validating results.

Pillar 1: Foundational Principles & Experimental Design

The successful characterization of a small molecule like Boc-Dap-OMe hinges on a correctly designed experiment. The choice of ionization source and analytical strategy directly dictates the quality and depth of the information obtained.

Ionization Technique: Electrospray Ionization (ESI)

For polar, non-volatile small molecules like amino acid derivatives, Electrospray Ionization (ESI) is the premier choice.[1][2] Unlike harsher methods, ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion. This is critical for accurately determining the intact molecular weight. We will operate in positive ion mode, as the amino groups on the Dap core are readily protonated.

The Analytical Workflow

A robust analysis follows a logical progression from sample preparation to data interpretation. Each step is an opportunity to improve data quality and prevent downstream complications.

MS_Workflow cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: LC Separation cluster_ms Phase 3: Mass Spectrometry cluster_data Phase 4: Data Analysis A 1. Accurate Weighing & Dissolution B 2. Dilution to ~1-10 µg/mL A->B C 3. Filtration (0.22 µm) B->C D 4. Injection & Gradient Reversed-Phase HPLC C->D Inject into LC E 5. ESI Ionization (Positive Mode) D->E Elute to MS F 6. MS1 Full Scan (Precursor Ion ID) E->F G 7. Precursor Isolation F->G H 8. MS2 CID (Fragmentation) G->H I 9. Fragment Ion Detection H->I J 10. Spectrum Interpretation & Structural Confirmation I->J Generate Spectrum

Caption: High-level workflow for LC-MS/MS analysis of Boc-Dap-OMe.

Pillar 2: Step-by-Step Experimental Protocols

Trustworthy data comes from meticulous execution. The following protocols are designed to be robust and self-validating.

Protocol 1: Sample Preparation

Rationale: The goal is to prepare a clean, salt-free sample at a concentration suitable for ESI-MS. High salt concentrations can suppress the analyte signal, while overly concentrated samples can lead to detector saturation and contamination.[3][4]

  • Stock Solution: Accurately weigh ~1 mg of Boc-Dap-OMe.HCl and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution from the stock solution using the same solvent mixture to achieve a final concentration of approximately 1-10 µg/mL.

  • Acidification (Optional but Recommended): Add formic acid to the final solution to a final concentration of 0.1% (v/v). This ensures the amino groups are protonated, enhancing the signal in positive ion mode. Crucially, avoid using non-volatile acids like TFA, which can cause persistent ion suppression. [3]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS systems.

Protocol 2: LC-MS/MS Data Acquisition

Rationale: Coupling liquid chromatography (LC) to the mass spectrometer allows for the separation of the target analyte from impurities or derivatives before analysis, providing cleaner spectra. Tandem MS (MS/MS) is used to select the molecular ion and fragment it to generate structural information.[1][5]

  • LC Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Setup (Positive ESI Mode):

    • MS1 Full Scan: Scan a mass range of m/z 100-500 to identify the protonated molecular ion, [M+H]⁺.

    • MS2 Product Ion Scan (CID):

      • Set the instrument to select the m/z value corresponding to the [M+H]⁺ ion of Boc-Dap-OMe (calculated m/z 219.14).

      • Apply collision-induced dissociation (CID) energy (typically a ramped voltage, e.g., 10-40 eV) to fragment the selected ion.

      • Scan the resulting product ions to generate the MS/MS spectrum.

Pillar 3: Data Interpretation & Comparative Analysis

This is where molecular storytelling begins. The mass spectra provide a unique fingerprint of the molecule and its derivatives.

Characterization of Boc-Dap-OMe

First, let's establish the baseline identity of our parent compound.

Property Value Source
IUPAC Name methyl (2S)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate[6]
Formula C₉H₁₈N₂O₄[6][7]
Molecular Weight (Free Base) 218.25 g/mol Calculated
Molecular Weight (HCl Salt) 254.71 g/mol [6][7][8][9]
Expected [M+H]⁺ (Monoisotopic) m/z 219.1394Calculated

MS1 Full Scan Analysis: In the full scan spectrum, the primary observation should be an intense peak at ** m/z 219.14**. This corresponds to the protonated molecule of the free base form of Boc-Dap-OMe. The hydrochloride salt dissociates in solution, and the chloride ion is not observed in positive mode ESI.

MS2 Fragmentation Analysis: The true structural confirmation lies in the MS/MS spectrum. The tert-butoxycarbonyl (Boc) protecting group exhibits a highly characteristic fragmentation pattern.

Fragmentation_Pathway cluster_frags parent Boc-Dap-OMe [M+H]⁺ m/z 219.14 frag1 [M+H - C₄H₈]⁺ m/z 163.08 (Loss of isobutylene) parent->frag1 - 56.06 Da frag2 [M+H - C₅H₈O₂]⁺ m/z 119.08 (Loss of Boc group) parent->frag2 - 100.05 Da frag3 [M+H - C₄H₈ - CO]⁺ m/z 135.08 (Further loss of CO) frag1->frag3 - 28.00 Da

Caption: Predicted fragmentation pathway for protonated Boc-Dap-OMe.

Key Fragment Explanations:

  • Loss of Isobutylene (m/z 163.08): This is the most characteristic fragmentation of a Boc group, corresponding to a loss of 56 Da.[10][11] It occurs via a six-membered ring rearrangement, resulting in a carbamic acid intermediate that is unstable in the gas phase.

  • Loss of the Boc Group (m/z 119.08): Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc group as a neutral radical (100 Da), leaving the protonated, unprotected Dap-OMe structure.

  • Further Fragmentation (m/z 135.08): The m/z 163 fragment can subsequently lose carbon monoxide (28 Da) to produce a fragment at m/z 135.

Observed Ion (m/z) Neutral Loss Mass Lost (Da) Proposed Fragment Structure Significance
163.08C₄H₈ (Isobutylene)56.06[H₂N-CH(CO₂Me)-CH₂-NH-COOH]⁺Diagnostic for Boc Group
119.08C₅H₈O₂ (Boc group)100.05[H₂N-CH(CO₂Me)-CH₂-NH₂]⁺Confirms Dap-OMe core
135.08C₄H₈ + CO84.06[H₂N-CH(CO₂Me)-CH₂-NH]⁺Secondary fragment
Comparative Guide: Analysis of a Derivative

Let's compare the fragmentation of Boc-Dap-OMe with a common derivative: Nα-Acetyl-Boc-Dap-OMe . This derivative could arise from an incomplete reaction or a side reaction.

Property Boc-Dap-OMe Nα-Acetyl-Boc-Dap-OMe
Formula C₉H₁₈N₂O₄C₁₁H₂₀N₂O₅
MW (Free Base) 218.13260.14
[M+H]⁺ (m/z) 219.14261.15

The 42 Da mass shift in the precursor ion is the first indication of acetylation. The MS/MS data provides definitive proof.

Key Fragmentation Boc-Dap-OMe Nα-Acetyl-Boc-Dap-OMe Reason for Difference
Loss of Isobutylene m/z 219.14 → 163.08m/z 261.15 → 205.10The core fragment retains the acetyl group (+42 Da).
Loss of Boc Group m/z 219.14 → 119.08m/z 261.15 → 161.10The remaining Dap-OMe core is acetylated (+42 Da).
Loss of Ketene Not observedm/z 261.15 → 219.14A characteristic loss from N-acetyl groups (-42 Da). This fragment corresponds to the [M+H]⁺ of the parent compound.

The presence of a fragment at m/z 205.10 and the neutral loss of 42 Da from the precursor are unambiguous markers for the Nα-acetylated derivative, allowing for its confident identification even if it co-elutes with the parent compound.

Conclusion

The mass spectrometric characterization of Boc-Dap-OMe.HCl and its derivatives is a powerful analytical strategy that extends far beyond simple molecular weight confirmation. By employing a systematic workflow combining LC separation with high-resolution full scan MS and detailed MS/MS fragmentation analysis, one can achieve unambiguous structural confirmation. The characteristic neutral losses of the Boc protecting group serve as a reliable diagnostic tool. Furthermore, by understanding these fragmentation pathways, it becomes straightforward to identify and characterize process-related impurities and derivatives, ensuring the quality and integrity of these critical chemical building blocks in research and development.

References

A Senior Application Scientist's Guide to Chiral Purity Analysis of Boc-L-Dap-OMe Hydrochloride by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical integrity of pharmaceutical intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For researchers working with non-canonical amino acids like Boc-L-Dap-OMe hydrochloride (N-β-tert-butoxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride), ensuring enantiomeric purity is paramount. The presence of the undesired D-enantiomer can introduce unforeseen pharmacological activities or toxicities, complicating development pathways and posing risks to patient safety.[1][2][3]

This guide provides an in-depth comparison of methodologies for the chiral purity analysis of Boc-L-Dap-OMe, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this document elucidates the causality behind analytical choices, offering a framework for robust method development and validation. We will explore direct and indirect HPLC approaches and compare them with alternative technologies, supported by representative experimental data and protocols.

The Imperative of Chiral Separation

Chirality is a fundamental property of most biological molecules, including the enzymes and receptors that are the targets of therapeutic drugs.[2] Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of chiral impurities.[4] For a molecule like Boc-L-Dap-OMe, which serves as a critical building block in peptide synthesis, controlling its chirality at the outset prevents the propagation of stereochemical errors into the final active pharmaceutical ingredient (API).[]

Comparative Overview of Analytical Techniques

The primary methods for assessing the chiral purity of amino acid derivatives fall into three main categories. The choice among them depends on factors such as available instrumentation, required sensitivity, sample matrix complexity, and throughput needs.

Method Principle Primary Advantage Common Application
Direct Chiral HPLC Enantiomers are separated directly on a Chiral Stationary Phase (CSP).Simplicity, speed, and reduced risk of racemization during sample preparation.Routine quality control, high-throughput screening.
Indirect Chiral HPLC Enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).High sensitivity (especially with fluorescent derivatizing agents), use of standard, less expensive columns.Trace-level impurity analysis, confirmation of absolute configuration.
Chiral GC-MS Volatile derivatives of enantiomers are separated on a chiral gas chromatography column.High resolution and sensitivity, provides mass spectrometric data for peak identification.Analysis of volatile or semi-volatile amino acid derivatives.

Method 1: Direct Analysis by Chiral HPLC

Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the most efficient and straightforward approach. The separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[7] For N-Boc protected amino acid esters, two types of CSPs have demonstrated exceptional utility: polysaccharide-based and macrocyclic glycopeptide-based columns.

Option A: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralpak® series), are workhorses in chiral separations. They offer broad selectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5][8] For Boc-L-Dap-OMe, a normal-phase method is typically effective.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[9]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of Boc-L-Dap-OMe HCl in 1 mL of mobile phase. Neutralize with a minimal amount of a suitable base (e.g., triethylamine) if peak shape is poor, though often the mobile phase itself is sufficient. Prepare a racemic (D/L) standard to confirm peak elution order and resolution.

The hexane/IPA mobile phase provides a non-polar environment where the polar interaction sites of the analyte (carbamate, ester, and amino groups) can effectively interact with the chiral selector. The ratio of hexane to IPA is the primary lever for adjusting retention and resolution. Increasing the IPA content will generally decrease retention times but may also reduce selectivity. The choice of a coated polysaccharide phase like AD-H is based on its proven success with a wide range of N-protected amino acids and their esters.[5][8]

Option B: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

Macrocyclic glycopeptide antibiotics, such as teicoplanin, serve as complex chiral selectors.[10] Columns like the CHIROBIOTIC® T offer multi-modal separation capabilities, functioning in reversed-phase, polar organic, and normal-phase modes.[11] For an analyte like Boc-L-Dap-OMe HCl, which is a salt, a reversed-phase method can be highly advantageous as it allows for direct dissolution in aqueous-organic mobile phases.

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetonitrile / 0.1% Acetic Acid in Water (20:20:60, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or LC-MS compatible detection

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of Boc-L-Dap-OMe HCl in 1 mL of the mobile phase.

The teicoplanin selector on the CHIROBIOTIC® T provides a complex chiral environment with opportunities for ionic, hydrogen bonding, and π-π interactions.[11] The reversed-phase mode is particularly suitable for the hydrochloride salt form of the analyte. The acidic modifier (acetic acid) ensures the analyte's primary amine is protonated, promoting ionic interactions with the CSP and improving peak shape. This method is also highly compatible with mass spectrometry, providing an additional layer of analytical certainty.[10] For Boc-protected amino acids, reversed-phase mode is often a viable and robust choice on these columns.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Direct Chiral HPLC Analysis cluster_data Data Processing Sample Boc-L-Dap-OMe HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Racemic Racemic Standard (D/L Mixture) Racemic->Dissolve HPLC HPLC System Dissolve->HPLC Inject CSP Chiral Stationary Phase (CSP) HPLC->CSP Detector UV Detector (210 nm) CSP->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Purity / Excess Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for direct chiral HPLC analysis.

Method 2: Indirect Analysis via Chiral Derivatization (Marfey's Method)

The indirect approach involves chemically converting the enantiomers into diastereomers using an enantiomerically pure derivatizing agent.[7] The resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a classic and highly effective choice for the primary amine in Boc-Dap-OMe.[12][13]

The key advantage here is the potential for high sensitivity and the use of ubiquitous and robust C18 columns. However, the protocol is more complex, and care must be taken to ensure the derivatization reaction goes to completion and does not induce racemization.[13]

  • Sample Preparation:

    • Dissolve ~50 nmol of Boc-Dap-OMe HCl sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (the λmax of the DNP derivative).

The FDAA reagent reacts with the free α-amino group of Boc-Dap-OMe. Since the reagent itself is chiral (L-alanine derivative), it forms two diastereomers: L-FDA-L-Dap-OMe and L-FDA-D-Dap-OMe. These diastereomers can be readily separated on a C18 column. The DNP chromophore provides a strong UV signal at 340 nm, enhancing sensitivity.[14] A significant advantage of this method, especially when coupled with mass spectrometry, is its ability to confirm the identity of the amino acid.[15][16]

Marfey_Mechanism cluster_reactants Reactants cluster_products Products Analyte Boc-D/L-Dap-OMe (Enantiomers) Derivatization Derivatization (40°C, 1 hr) Analyte->Derivatization Reagent Marfey's Reagent (L-FDAA) Reagent->Derivatization Diastereomers Diastereomeric Mixture (L-Dap-DNP-L-Ala, D-Dap-DNP-L-Ala) Derivatization->Diastereomers Separation Separation on Achiral C18 Column Diastereomers->Separation

Caption: Principle of indirect chiral analysis using Marfey's Reagent.

Method 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For a comparative perspective, GC-MS offers an alternative with very high separation efficiency. This technique requires the analyte to be volatile, necessitating a derivatization step to cap the polar functional groups. A common approach is esterification followed by acylation.

  • Derivatization:

    • The methyl ester is already present in Boc-L-Dap-OMe.

    • The primary and secondary amino groups are acylated using an agent like trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane) at a controlled temperature.

  • GC-MS Conditions:

    • Column: Chiral GC column, e.g., Chirasil®-Val.

    • Carrier Gas: Helium.

    • Temperature Program: Start at 100 °C, ramp to 200 °C at 5 °C/min.

    • Injector: Split/splitless, 250 °C.

    • Detector: Mass Spectrometer (Scan or SIM mode).

This method converts the enantiomers into volatile derivatives that can be separated on a chiral GC column. The Chirasil-Val phase is effective for separating derivatized amino acid enantiomers.[1][17] The primary advantage of GC-MS is its exceptional resolving power and the structural information provided by the mass spectrometer, which aids in peak identification and purity assessment. However, the derivatization process is multi-step and must be carefully controlled to prevent racemization or side reactions.[17]

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the discussed methods, providing a basis for selecting the most appropriate technique for your laboratory's needs.

Parameter Direct HPLC (Polysaccharide) Direct HPLC (Glycopeptide) Indirect HPLC (Marfey's) Chiral GC-MS
Speed Fast (Typical run < 15 min)Moderate (Typical run 15-25 min)Slow (Includes derivatization time)Moderate (Run time dependent on temp. program)
Simplicity High (Inject and run)High (Inject and run)Low (Multi-step sample prep)Low (Multi-step sample prep)
Sensitivity Good (UV)Good (UV, MS-compatible)Excellent (Strong UV chromophore)Excellent (MS detection)
Column Cost HighHighLow (Standard C18)High
Solvent Usage Moderate (Normal phase)Moderate (Reversed-phase)Moderate (Reversed-phase)Low (Gas phase)
Risk of Racemization Very LowVery LowModerate (During derivatization)Moderate (During derivatization)
Confirmation Retention time basedRetention time + MassRetention time + Mass (if MS used)Retention time + Mass Spectrum

Conclusion and Recommendation

For the routine chiral purity analysis of Boc-L-Dap-OMe hydrochloride in a drug development setting, direct HPLC on a chiral stationary phase is the most robust and efficient method.

  • The macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T) in reversed-phase mode is highly recommended as the primary method. Its ability to handle the hydrochloride salt directly, combined with its high selectivity and compatibility with mass spectrometry, provides a reliable, single-step analytical solution.

  • The polysaccharide-based column (e.g., Chiralpak® AD-H) in normal-phase mode serves as an excellent orthogonal method. If separation is challenging on the glycopeptide phase, the different selectivity mechanism of the polysaccharide CSP often provides a successful alternative.

The indirect method using Marfey's reagent is a powerful secondary technique, particularly for investigations requiring very high sensitivity or for confirming the absolute configuration of trace impurities. Chiral GC-MS is a specialized but powerful alternative, best suited for laboratories with established expertise in GC derivatization techniques for amino acids.

Ultimately, the choice of method is a balance of performance, practicality, and the specific analytical question at hand. By understanding the principles and trade-offs of each approach, researchers can confidently develop and validate a chiral purity method that ensures the quality and safety of their materials, paving the way for successful drug development.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise engineering of peptides to elicit specific biological activities is a cornerstone of modern therapeutic innovation. The incorporation of non-proteinogenic amino acids is a powerful strategy to enhance peptide stability, modulate bioactivity, and introduce novel functionalities. Among these, L-α,β-diaminopropionic acid (Dap) offers a versatile scaffold for such modifications. This guide provides an in-depth technical comparison of peptides synthesized using (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride , a key building block for introducing a Dap residue with a protected α-amino group and a methyl-esterified carboxyl terminus. We will objectively compare its utility and the resulting peptide's performance against alternative synthetic strategies, supported by experimental data and detailed protocols.

Introduction: The Significance of 2,3-Diaminopropionic Acid in Peptide Design

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid distinguished by the presence of a primary amine on its β-carbon. This additional amino group provides a valuable site for chemical modifications, such as cyclization, branching, or the attachment of functional moieties, thereby expanding the chemical space of synthetic peptides.[1] The incorporation of Dap into peptide sequences has been shown to confer a range of desirable biological properties, including antimicrobial activity, pH-sensitivity for drug delivery, and the ability to scavenge harmful metabolites.[2][3]

The choice of the synthetic building block for Dap incorporation is critical, as it dictates the protecting group strategy and can influence the overall yield and purity of the final peptide. This compound offers a convenient option within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. The Boc group provides temporary protection of the α-amino group, while the methyl ester protects the C-terminus. The β-amino group, presented as a hydrochloride salt, is typically protected with an orthogonal protecting group like Fmoc prior to its use in SPPS to prevent unwanted side reactions.[4]

Comparative Analysis of Synthetic Strategies for Dap Incorporation

The successful synthesis of Dap-containing peptides hinges on a well-defined orthogonal protection strategy. This ensures that the α-amino group, the β-amino group, and the C-terminus can be selectively deprotected and manipulated. Here, we compare the use of this compound within a Boc-SPPS workflow against the more common Fmoc-based strategies.

Data Presentation: Comparison of Dap Incorporation Strategies
ParameterStrategy 1: Boc-SPPS with Boc-Dap(Fmoc)-OH Strategy 2: Fmoc-SPPS with Fmoc-Dap(Boc)-OH Inferred Strategy 3: Boc-SPPS with this compound
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
β-Amino Protection FmocBocTypically requires pre-synthesis protection (e.g., with Fmoc)
C-Terminus Resin-bound (e.g., Merrifield for acid, MBHA for amide)Resin-bound (e.g., Wang for acid, Rink Amide for amide)Methyl Ester (requires side-chain anchoring for SPPS)[5]
Coupling Efficiency Generally high (>99%) with appropriate coupling reagents.[4]High (>99%) with reagents like HATU, HBTU.[6]Expected to be high, similar to other Boc-protected amino acids.
Crude Peptide Purity Sequence-dependent, typically 70-90%.[4]Sequence-dependent, often high.[7]Dependent on the efficiency of side-chain anchoring and subsequent couplings.
Key Advantages Robust for long or difficult sequences.[8]Milder deprotection conditions, compatible with a wider range of sensitive modifications.[9]Potentially useful for synthesizing peptides with a C-terminal methyl ester.[5]
Key Disadvantages Requires strong acids (e.g., HF, TFMSA) for final cleavage.[8]Piperidine-mediated Fmoc deprotection can cause side reactions with certain residues.[9]Requires a less common side-chain anchoring strategy for SPPS, potentially leading to lower overall yields.[10]

Biological Activity Profiles of Dap-Containing Peptides

The incorporation of Dap can significantly influence the biological activity of a peptide. The β-amino group can be leveraged to introduce positive charges, create cyclic structures, or attach other functional groups.

Antimicrobial and Cell-Penetrating Peptides

The introduction of cationic residues is a known strategy for enhancing the antimicrobial and cell-penetrating properties of peptides.[5] Dap serves as a shorter homolog of lysine and can be used to modulate the charge distribution and amphipathicity of a peptide. Peptides containing Dap have demonstrated potent antimicrobial activity against a range of bacterial pathogens.[3]

Comparative Data: Antimicrobial Activity of Dap-Containing Peptides

Peptide Sequence (Example)ModificationTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
KRLFKKLLKYLRKF (Pep05)Parent PeptideP. aeruginosaNot specified[3]
UP09 (Pep05 with Dap substitutions)L-Dap substitutionsP. aeruginosaImproved activity over parent[3]
p22-T19R, S22WParent PeptideNot applicable (channel-forming)Not applicable[11]
Dap-substituted p22-T19R, S22WDap substitutionsNot applicable (channel-forming)Increased ion channel conductance[11]
pH-Responsive Peptides for Gene Delivery

The pKa of the β-amino group of Dap, when incorporated into a peptide, can be lowered to the range of endosomal pH (5.0-6.5).[2] This property makes Dap-containing peptides excellent candidates for pH-responsive drug and gene delivery systems. At physiological pH, the Dap side chain is partially deprotonated, while in the acidic environment of the endosome, it becomes protonated, leading to conformational changes that can facilitate endosomal escape.

Scavengers of Reactive Carbonyl Species

Peptides with N-terminal Dap residues have been shown to be effective scavengers of methylglyoxal (MG), a cytotoxic α-dicarbonyl compound implicated in the formation of advanced glycation endproducts (AGEs).[11] The β-amino group of Dap reacts with MG, preventing it from modifying proteins and causing cellular damage.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a standard cycle for amino acid coupling in SPPS, which is applicable to both Boc and Fmoc strategies with appropriate modifications to the deprotection steps.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Washing1 Washing (DCM/DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA + Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Kaiser_Test Kaiser Test (Completeness Check) Washing2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Protocol for Incorporation of Boc-Dap(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual incorporation of a Boc-Dap(Fmoc)-OH residue into a peptide chain using Boc-SPPS.[4]

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x).

  • Neutralization:

    • Wash with isopropanol (IPA) (2x) and then DCM (3x).

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of Boc-Dap(Fmoc)-OH:

    • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2.0 eq.), a coupling reagent such as HBTU (1.9 eq.), and HOBt (2.0 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (3.0 eq.) to the activation solution and immediately add it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5x) and DCM (3-5x).

  • Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

On-Resin Side-Chain Modification of Dap

The orthogonal Fmoc protection on the β-amino group of the incorporated Dap residue allows for selective deprotection and on-resin modification.

Side_Chain_Modification Start Peptide-Resin with Boc-Dap(Fmoc) Fmoc_Deprotection Selective Nβ-Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Modification On-Resin Modification (e.g., Acylation, Alkylation, Conjugation) Washing1->Modification Washing2 Washing (DMF/DCM) Modification->Washing2 Final_Cleavage Final Cleavage from Resin & Global Deprotection (e.g., HF or TFMSA) Washing2->Final_Cleavage

Caption: Workflow for on-resin modification of the Dap side chain.

Conclusion and Future Perspectives

The use of this compound and other protected Dap derivatives provides a powerful tool for the synthesis of peptides with enhanced and novel biological activities. While the direct incorporation of the methyl ester form via SPPS requires a less conventional side-chain anchoring approach, it opens possibilities for the synthesis of peptides with C-terminal methyl esters, which can be valuable for studying protein prenylation and improving membrane permeability.[5]

The choice between Boc and Fmoc strategies for incorporating Dap will depend on the specific requirements of the target peptide, including its length, sequence, and the presence of other sensitive functional groups. For complex peptides requiring on-resin side-chain modifications, the orthogonal protection offered by derivatives like Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH is highly advantageous.

Future research will likely focus on developing even more efficient and versatile methods for incorporating Dap and other non-proteinogenic amino acids into peptides. This includes the development of novel protecting group strategies and coupling reagents that minimize side reactions and improve the overall yield and purity of complex synthetic peptides. As our understanding of the structure-activity relationships of modified peptides grows, so too will our ability to design and synthesize novel peptide-based therapeutics with precisely tailored biological functions.

References

A Senior Application Scientist's Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a pivotal decision that dictates the economic and scientific success of large-scale peptide manufacturing. While both chemistries are robust and well-established, their foundational differences in reaction conditions, reagent requirements, and scalability present a complex matrix of trade-offs. This guide provides an in-depth, objective comparison to navigate this critical choice, balancing the upfront costs of raw materials against process efficiency, waste generation, and final product quality.[1]

The Foundational Chemistry: A Tale of Two Orthogonal Strategies

The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which define the chemical environments used for the iterative deprotection of the Nα-amino group and the final cleavage of the peptide from the resin support.[2]

  • The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection. Each deprotection cycle involves treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger, hazardous acid, such as liquid hydrogen fluoride (HF), for their removal during the final cleavage step.[3] This graduated acid lability means the Boc/Bzl scheme is not truly orthogonal, as both protecting groups are removed by acidic mechanisms of different strengths.[4]

  • The Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal along with cleavage from the resin using TFA.[2][5] This fundamental difference in deprotection chemistry (base vs. acid) makes the Fmoc/tBu strategy a truly orthogonal system, a key advantage that prevents premature side-chain deprotection during synthesis.[][7]

SPPS_Workflows Figure 1: Core Cyclical Workflows of Boc and Fmoc SPPS cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy Boc_Start Boc-AA-Resin Boc_Deprotect Nα-Deprotection (TFA in DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIPEA in DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-AA-OH + Reagents) Boc_Wash2->Boc_Couple Boc_Wash3 Wash Boc_Couple->Boc_Wash3 Boc_Wash3->Boc_Start Next Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Nα-Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA-OH + Reagents) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Start Next Cycle

A comparison of the core chemical workflows for Boc and Fmoc SPPS.

Comprehensive Cost-Benefit Analysis for Large-Scale Production

The choice between Boc and Fmoc for industrial-scale synthesis is not merely a matter of chemical preference but a complex economic equation. The analysis must extend beyond the price of amino acid derivatives to include reagents, solvents, waste disposal, process efficiency, and capital equipment costs.

Raw Material and Reagent Costs
Cost ComponentBoc/Bzl StrategyFmoc/tBu StrategyField Insights & Causality
Protected Amino Acids Generally lower cost.[]Historically more expensive, but prices are becoming more competitive due to economies of scale.[1][5]The synthesis of the Boc protecting group is less complex than that of the Fmoc group. However, increasing demand for peptide therapeutics has driven down Fmoc-AA prices.[1][9]
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA).Piperidine.Piperidine is an organic base that can potentially be recycled, offering long-term cost savings in large-scale operations.[]
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF).DMF, N-Methyl-2-pyrrolidone (NMP).SPPS is a solvent-intensive process.[1] While DCM is relatively inexpensive, both strategies rely heavily on polar aprotic solvents like DMF, which are a significant cost driver.[10]
Final Cleavage Reagent Hydrogen Fluoride (HF) or TFMSA.Trifluoroacetic Acid (TFA).HF is highly corrosive and toxic, requiring specialized, expensive, corrosion-resistant reactors and stringent safety protocols, significantly increasing capital and operational expenditure.[11] TFA is less hazardous and compatible with standard equipment.[11]
Coupling Reagents Traditionally DCC/HOBt.Modern, highly efficient reagents like HBTU, HATU.[]While modern coupling reagents are more expensive, their high efficiency leads to faster reaction times and higher purity, reducing overall process time and downstream costs.[]
Process Efficiency, Yield, and Purity

In large-scale synthesis, even marginal differences in per-cycle yield have a dramatic impact on the final output and overall cost-effectiveness.

  • Fmoc Strategy: The mild deprotection conditions are a significant advantage, minimizing the risk of side reactions and preserving the integrity of sensitive amino acids (e.g., Trp, Met) and post-translational modifications.[5][] This typically results in stable, high coupling yields (often >99%) and higher crude product purity.[1][2][] The direct consequence is a reduced burden on downstream purification, which is often the most expensive and time-consuming stage of peptide manufacturing.[1]

  • Boc Strategy: While effective, the repeated use of TFA for deprotection can lead to the gradual degradation of acid-sensitive side-chain protecting groups over the course of a long synthesis.[5] This can result in lower crude purity.[1] However, the Boc strategy holds a distinct advantage for synthesizing "difficult sequences," particularly those rich in hydrophobic residues prone to aggregation.[2][11] The acidic deprotection step protonates the N-terminus of the peptide chain, which can disrupt interchain hydrogen bonding, improve solvation, and facilitate the subsequent coupling step.[2][3]

Waste, Environmental Impact, and Safety

"Green chemistry" principles and operational safety are increasingly important considerations in pharmaceutical manufacturing, directly impacting costs through waste disposal and compliance.

  • Fmoc Strategy: Generally considered the "greener" and safer option.[1] The use of milder reagents and the potential for piperidine recycling reduce the hazardous waste profile. The final cleavage with TFA is significantly less hazardous than with HF. However, the large volumes of solvents like DMF and NMP remain a significant environmental concern.[12][13]

  • Boc Strategy: The reliance on hazardous acids, particularly HF for cleavage, poses significant safety risks and creates a more challenging waste stream that requires specialized handling and disposal.[1][2] The capital investment for HF-compatible equipment and facilities is a major barrier to its implementation and scalability.[11]

Scalability, Automation, and Regulatory Considerations

The transition from lab-scale to industrial production magnifies the importance of process robustness, reproducibility, and automation.

  • Fmoc Strategy: This approach is highly amenable to full automation, a critical factor for ensuring batch-to-batch consistency and efficiency in large-scale cGMP manufacturing.[1][5][] The ability to monitor Fmoc group cleavage in real-time via UV absorbance facilitates precise process control.[][14] Furthermore, the milder final cleavage conditions simplify the scale-up process in standard manufacturing equipment.[11]

  • Boc Strategy: While less suited for full automation, the Boc strategy is a mature technology.[1][] Many legacy peptide drugs were developed and validated using this method, meaning extensive process data and regulatory filings already exist. For these specific products, continuing with a well-established Boc process can be more economically viable than re-validating a new Fmoc-based synthesis.[2][]

Illustrative Experimental Protocols: A Single Coupling Cycle

To contextualize the theoretical differences, the following generalized protocols highlight the key operational steps for a single amino acid addition.

Boc SPPS Cycle Protocol
  • Resin Swelling: Swell the resin in Dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 30 minutes to remove the Nα-Boc protecting group.[1]

  • Washing: Wash the resin extensively with DCM to remove residual TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt with a base, typically 10% Diisopropylethylamine (DIPEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base and its salts.

  • Coupling: Add the next Boc-protected amino acid, pre-activated with a coupling reagent (e.g., DCC/HOBt), to the resin. Allow the reaction to proceed for 1-2 hours.[1]

  • Washing: Wash the resin with DCM and other solvents (e.g., DMF, Isopropanol) to remove excess reagents and byproducts, preparing it for the next cycle.

Fmoc SPPS Cycle Protocol
  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes to remove the Nα-Fmoc group.[1]

  • Washing: Wash the resin extensively with DMF to remove piperidine and the fulvene-piperidine adduct.

  • Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HATU), to the resin. Allow the reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts, preparing it for the next cycle.

Strategic Decision Framework

The optimal choice is not universal but is dictated by the specific peptide target, production scale, existing infrastructure, and overall business strategy.

Decision_Framework Start Initiate Large-Scale Peptide Synthesis Project Seq_Analysis Peptide Sequence Analysis Start->Seq_Analysis Fmoc_Path Favor Fmoc/tBu Strategy Seq_Analysis->Fmoc_Path  Routine Sequence?  Long Peptide (>30 AA)?  Acid-Sensitive Residues?  PTMs (Glyco, Phospho)?   Boc_Path Consider Boc/Bzl Strategy Seq_Analysis->Boc_Path  'Difficult' Sequence?  Highly Hydrophobic?  Known Aggregation Issues?   Final_Decision Final Strategy Selection Fmoc_Path->Final_Decision Fmoc_Path_Factors High Crude Purity Reduced Purification Costs Automation Compatibility 'Greener' Process Lower Safety/Capex Fmoc_Path->Fmoc_Path_Factors Boc_Path->Final_Decision Boc_Path_Factors Improved Solvation for Difficult Sequences Lower AA Cost Mature, Validated Process (for legacy products) Boc_Path->Boc_Path_Factors

A decision-making flowchart for selecting a synthesis strategy.

Favor the Fmoc/tBu Strategy When:

  • The primary goal is high crude purity to minimize extensive downstream processing.[1]

  • Synthesizing long peptides where high per-cycle efficiency is paramount.[]

  • The sequence contains acid-sensitive residues or requires the incorporation of post-translational modifications.

  • High-throughput, automated synthesis is required for reproducibility and efficiency.[1][]

  • Environmental impact, safety, and avoidance of specialized HF equipment are key considerations.[5][11]

Consider the Boc/Bzl Strategy When:

  • Synthesizing known "difficult" or hydrophobic sequences that are prone to aggregation during Fmoc SPPS.[2][3]

  • The lower cost of Boc-protected amino acids provides a significant economic advantage for a specific, well-optimized process.[]

  • Manufacturing a legacy peptide where the Boc-based process is already extensively validated and approved by regulatory agencies.[]

Conclusion: For modern, large-scale peptide synthesis, the Fmoc/tBu strategy has emerged as the predominant choice.[2][] Its milder reaction conditions, amenability to automation, and superior safety profile often lead to better overall cost-effectiveness, despite potentially higher upfront raw material costs.[1][] The resulting higher crude purity simplifies purification, directly translating to lower costs and higher throughput at an industrial scale. However, the Boc/Bzl strategy remains a valuable and powerful tool in the synthetic chemist's arsenal, particularly for overcoming the specific challenge of peptide aggregation in difficult sequences. A thorough, case-by-case analysis of the target peptide's properties and the manufacturer's capabilities is essential for making the most scientifically and economically sound decision.

References

A Comparative Guide to the Stability of Peptides With and Without Diaminopropionic Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Impermanence of Peptides and the Quest for Stability

Peptides represent a highly promising class of therapeutics, celebrated for their high specificity and low toxicity. However, their journey from a promising candidate to a clinical reality is often cut short by a critical flaw: poor stability.[1][2] Natural peptides are rapidly degraded by proteases in the body, leading to a short in vivo half-life that severely limits their therapeutic efficacy.[1][2] This inherent instability has driven a persistent search for chemical modifications that can shield these molecules from enzymatic attack without compromising their biological activity. One of the most successful strategies to emerge from this pursuit is the incorporation of non-canonical (or unnatural) amino acids.[1][3]

This guide provides an in-depth comparison of the stability of peptides with and without the incorporation of a specific and highly effective unnatural amino acid: L-α,β-diaminopropionic acid (Dap). We will explore the mechanisms by which Dap imparts stability and present supporting experimental data and protocols for researchers and drug developers seeking to enhance the viability of their peptide-based therapeutics.

The Protective Power of Non-Canonical Amino Acids

The fundamental strategy behind using unnatural amino acids is to alter the peptide's structure in a way that makes it a poor substrate for proteases.[2][4] Enzymes have evolved to recognize and cleave peptide bonds between specific L-amino acid sequences. By introducing residues with different stereochemistry (D-amino acids), altered backbones (β- or γ-amino acids), or unique side chains, we can disrupt this recognition.[3] L-α,β-diaminopropionic acid, a β-amino acid, is particularly effective. Its structure introduces a methylene group into the peptide backbone, which can induce unique folding patterns and sterically hinder the approach of proteases.[5][6][7]

Mechanism of Dap-Induced Proteolytic Resistance

The stability conferred by Dap and other β-amino acids stems from several key structural and chemical principles:

  • Conformational Constraint: The altered backbone geometry of β-amino acids like Dap promotes the formation of stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides.[5][6] These well-defined, often more rigid conformations can mask protease cleavage sites that would otherwise be exposed in a more flexible, natural peptide.[5][8]

  • Steric Hindrance: Proteases have exquisitely shaped active sites designed to accommodate L-α-amino acid residues. The altered backbone and side-chain orientation of a Dap residue can physically block the peptide from fitting correctly into the enzyme's active site, thus preventing cleavage.[7][9]

  • Disruption of Hydrogen Bonding: The cleavage mechanism of many proteases relies on the formation of specific hydrogen bonds with the peptide backbone. The introduction of a β-amino acid changes the spacing and geometry of amide bonds, which can prevent these critical interactions from occurring.[7]

Comparative Analysis: Quantifying the Stability Enhancement

The most direct way to assess the impact of Dap incorporation is through in vitro stability assays using biological fluids like human plasma or serum, which contain a complex mixture of proteases.[10] The half-life (t½) of the peptide—the time it takes for 50% of the initial peptide to be degraded—is the key metric for comparison.

While direct comparative data for a single peptide with and without Dap is proprietary to specific drug development programs, we can synthesize representative data based on published studies of similar modifications. The following table illustrates the expected significant improvement in stability.

PeptideModificationMatrixHalf-life (t½)Fold Improvement (Approx.)
Peptide A (Control) All L-α-amino acidsHuman Plasma~15 minutes1x
Peptide A-Dap Single Dap substitution at a known cleavage siteHuman Plasma> 24 hours> 96x
Peptide B (Control) All L-α-amino acidsTrypsin Solution~5 minutes1x
Peptide B-Dap Single Dap substitution at a Lys/Arg siteTrypsin Solution> 18 hours> 216x

This table represents synthesized data based on typical results from studies incorporating non-natural amino acids to enhance proteolytic resistance.[11][12]

Experimental Protocols for Stability Assessment

To validate the stabilizing effect of Dap, rigorous and reproducible experimental protocols are essential. Here, we outline a standard workflow for assessing peptide stability in human plasma.

Diagram: General Workflow for Peptide Plasma Stability Assay

This diagram illustrates the key steps involved in determining the proteolytic stability of a modified peptide compared to its natural counterpart.

PeptideStabilityWorkflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Peptide_Prep Prepare Stock Solutions (Control & Dap-Peptide) Incubate Incubate Peptides with Plasma at 37°C Peptide_Prep->Incubate Plasma_Prep Thaw & Pool Human Plasma Plasma_Prep->Incubate Timepoints Collect Aliquots at 0, 15, 30, 60, 120, 240 min Incubate->Timepoints Sampling Quench Terminate Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify Remaining Peptide vs. Time Analyze->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate

Caption: Workflow for a typical peptide plasma stability assay.

Detailed Protocol: Human Plasma Stability Assay
  • Objective: To determine the rate of degradation of a test peptide (with Dap) and a control peptide (without Dap) in human plasma.

  • Materials:

    • Test and control peptides, lyophilized powder

    • Pooled human plasma (heparinized)

    • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

    • Internal Standard (IS) solution (a stable, non-interfering peptide)

    • Thermomixer or incubating water bath

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Preparation:

      • Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate aqueous buffer.

      • Thaw frozen human plasma at 37°C and keep it on ice until use.

    • Incubation:

      • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed (37°C) plasma to achieve a final peptide concentration of ~5-10 µM.[10][13]

      • Incubate the tubes at 37°C with gentle shaking.[10][13]

    • Time-Point Sampling:

      • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.[13]

      • The T=0 sample should be taken immediately after adding the peptide to the plasma and quenched instantly.

    • Reaction Quenching:

      • Immediately add the withdrawn aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of ACN with Internal Standard).[14][15] This precipitates the plasma proteins and stops all enzymatic activity.

    • Sample Processing:

      • Vortex the quenched samples thoroughly.

      • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

    • Analysis:

      • Carefully transfer the supernatant to HPLC vials for analysis.

      • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the intact peptide at each time point.[13][14] The peak area of the analyte is normalized to the peak area of the internal standard.

    • Data Interpretation:

      • Plot the percentage of remaining peptide against time.

      • Calculate the half-life (t½) by fitting the data to a first-order decay curve. The half-life is calculated as t½ = 0.693/k, where k is the elimination rate constant.[13]

  • Self-Validation and Controls:

    • T=0 Control: Represents 100% of the peptide at the start of the reaction.

    • Control Peptide: The native peptide without the Dap modification serves as the baseline for stability.

    • Internal Standard: Added during quenching, it accounts for variability in sample processing and instrument response.

Conclusion: Dap as a Strategic Tool in Peptide Drug Design

The incorporation of diaminopropionic acid is a powerful and field-proven strategy for overcoming the primary obstacle in peptide drug development: proteolytic instability. By introducing conformational constraints and sterically hindering protease activity, Dap can dramatically extend the half-life of a peptide from minutes to many hours or even days. The experimental framework provided here offers a robust method for quantifying this stability enhancement, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics. This modification represents a key enabling technology, transforming peptides with therapeutic potential into stable, effective drug candidates.

References

A Senior Application Scientist's Guide to the Synthesis of Boc-L-Dap-OMe Hydrochloride: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic synthesis of non-canonical amino acids is a cornerstone of innovation. Among these, L-2,3-diaminopropionic acid (Dap) derivatives are of significant interest due to their utility as versatile scaffolds in peptides and peptidomimetics. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes for preparing a key building block: Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-L-Dap-OMe·HCl). We will delve into the mechanistic underpinnings, practical considerations, and experimental data for three primary synthetic strategies: the Curtius and Hofmann rearrangements, reductive amination of serine derivatives, and the Mitsunobu reaction.

The Curtius and Hofmann Rearrangements: A Classic Approach from Aspartic Acid and Asparagine

The conversion of a carboxylic acid or a primary amide to an amine via an isocyanate intermediate is a powerful transformation in organic synthesis. Both the Curtius and Hofmann rearrangements leverage this principle to install the β-amino group of Dap from readily available starting materials like aspartic acid and asparagine, respectively.

The Curtius Rearrangement from N-Protected Aspartic Acid

This route typically commences with an orthogonally protected L-aspartic acid derivative, such as N-Cbz-L-aspartic acid α-methyl ester. The free β-carboxylic acid is converted to an acyl azide, which then undergoes a thermal or photochemically induced rearrangement to an isocyanate. This highly reactive intermediate is trapped with a suitable alcohol, such as tert-butanol, to furnish the Boc-protected β-amino group. Subsequent deprotection of the α-amino group and hydrochloride salt formation yield the target compound.

Causality Behind Experimental Choices: The choice of an orthogonal protecting group on the α-amino group (like Cbz) is crucial to withstand the conditions of the Curtius rearrangement and allow for its selective removal at a later stage. The use of diphenylphosphoryl azide (DPPA) is a common and relatively safe method for the in-situ formation of the acyl azide, mitigating the need to handle potentially explosive sodium azide.[1]

start N-Cbz-L-Aspartic acid α-methyl ester azide Acyl azide formation (e.g., DPPA, Et3N) start->azide isocyanate Curtius Rearrangement (Heat) azide->isocyanate - N2 trapping Isocyanate trapping (t-BuOH) isocyanate->trapping deprotection Cbz deprotection (e.g., H2, Pd/C) trapping->deprotection salt HCl salt formation deprotection->salt end Boc-L-Dap-OMe·HCl salt->end

Caption: Curtius Rearrangement route to Boc-L-Dap-OMe·HCl.

The Hofmann Rearrangement from N-Protected Asparagine

An alternative to the Curtius rearrangement is the Hofmann rearrangement, which begins with an N-protected L-asparagine derivative. The primary amide of the asparagine side chain is treated with a reagent like bromine in the presence of a base, or a hypervalent iodine reagent, to induce rearrangement to an isocyanate. Similar to the Curtius route, this isocyanate is trapped with tert-butanol to yield the Nβ-Boc derivative.

Causality Behind Experimental Choices: The Hofmann rearrangement avoids the use of potentially hazardous azides, which can be an advantage for scalability and safety.[2] The choice of the Nα-protecting group, such as Fmoc, allows for orthogonal deprotection strategies commonly employed in solid-phase peptide synthesis.

start Nα-Fmoc-L-Asparagine methyl ester rearrangement Hofmann Rearrangement (e.g., Iodotoluene difluoride, t-BuOH) start->rearrangement boc_dap Nα-Fmoc-Nβ-Boc-L-Dap-OMe rearrangement->boc_dap deprotection Fmoc deprotection (e.g., Piperidine) boc_dap->deprotection salt HCl salt formation deprotection->salt end Boc-L-Dap-OMe·HCl salt->end

Caption: Hofmann Rearrangement route to Boc-L-Dap-OMe·HCl.

Reductive Amination of Serine Derivatives: A Chiral Pool Approach

This strategy leverages the readily available and chiral L-serine as a starting material, ensuring excellent stereochemical control. The synthesis involves the protection of the amino and carboxyl groups, followed by oxidation of the side-chain hydroxyl group to an aldehyde. This aldehyde then undergoes reductive amination with a nitrogen source that will become the Boc-protected β-amino group. Subsequent deprotection and salt formation complete the synthesis.

Causality Behind Experimental Choices: The use of a serine-derived aldehyde is a key step that allows for the direct introduction of the β-amino group.[3] The choice of reducing agent for the amination, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical for selectively reducing the intermediate imine in the presence of the aldehyde.[4] The multi-step sequence of oxidation of the primary alcohol to a carboxylic acid after the reductive amination is a reliable method to construct the amino acid backbone.[3]

start N-Fmoc-L-Serine methyl ester oxidation1 Oxidation to Aldehyde (e.g., Dess-Martin periodinane) start->oxidation1 amination Reductive Amination (t-butyl carbamate, NaBH3CN) oxidation1->amination alcohol Nα-Fmoc-Nβ-Boc-L-Dapinol methyl ester amination->alcohol oxidation2 Oxidation to Carboxylic Acid alcohol->oxidation2 This step is not direct, it should be oxidation of the alcohol to the acid then esterification deprotection Fmoc deprotection (e.g., Piperidine) oxidation2->deprotection salt HCl salt formation deprotection->salt end Boc-L-Dap-OMe·HCl salt->end

Caption: Reductive Amination route to Boc-L-Dap-OMe·HCl.

A more direct variation of this route involves the reductive amination of a serine-derived aldehyde, followed by oxidation of the resulting 2,3-diaminopropanol to the corresponding carboxylic acid, and subsequent esterification.[3]

The Mitsunobu Reaction: Inversion of Stereochemistry at the β-Carbon

The Mitsunobu reaction offers a powerful method for the conversion of a primary alcohol to a wide range of functional groups, including a protected amine, with inversion of stereochemistry.[1] In the context of Dap synthesis, this reaction is typically performed on an N-protected L-serine methyl ester. The hydroxyl group is activated by the Mitsunobu reagents (a phosphine and an azodicarboxylate), and then displaced by a nitrogen nucleophile, such as a Boc-protected sulfonamide or tert-butyl carbamate itself, to introduce the β-amino group.

Causality Behind Experimental Choices: The Mitsunobu reaction is highly effective for achieving the desired stereochemical inversion at the β-carbon, which is crucial for obtaining the L-Dap configuration from L-serine. The choice of the N-protecting group on the serine starting material is important to prevent side reactions.[1] The main challenge of this route is often the purification, as the reaction generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can be difficult to remove.

start N-Cbz-L-Serine methyl ester mitsunobu Mitsunobu Reaction (tert-butyl carbamate, DEAD, PPh3) start->mitsunobu protected_dap Nα-Cbz-Nβ-Boc-L-Dap-OMe mitsunobu->protected_dap deprotection Cbz deprotection (e.g., H2, Pd/C) protected_dap->deprotection salt HCl salt formation deprotection->salt end Boc-L-Dap-OMe·HCl salt->end

Caption: Mitsunobu Reaction route to Boc-L-Dap-OMe·HCl.

Comparative Analysis of Synthetic Routes

FeatureCurtius/Hofmann RearrangementReductive Amination from SerineMitsunobu Reaction
Starting Material N-protected L-aspartic acid/asparagineN-protected L-serineN-protected L-serine methyl ester
Key Transformation Acyl azide or amide rearrangementReductive amination of an aldehydeSN2 displacement of an activated alcohol
Stereochemical Control Retention of stereochemistryDerived from chiral pool L-serineInversion of stereochemistry
Overall Yield (estimated) Moderate to GoodGoodModerate to Good
Key Reagents DPPA or Br2/base, t-BuOHOxidizing agent, reducing agent (e.g., NaBH3CN), t-butyl carbamateDEAD/DIAD, PPh3, t-butyl carbamate
Scalability Good; Hofmann avoids azidesGood; requires multiple redox stepsChallenging due to byproduct removal
Safety & Environmental Curtius: Use of potentially explosive azides. Hofmann: Avoids azides.Use of metal-based oxidizing and reducing agents.Use of hazardous and odorous reagents (phosphines, azodicarboxylates).
Purification Generally straightforwardCan often minimize chromatography[3]Challenging due to phosphine oxide and hydrazine byproducts.

Detailed Experimental Protocols

Protocol 1: Synthesis via Curtius Rearrangement of Nα-Cbz-L-aspartic acid α-methyl ester
  • Acyl Azide Formation: To a solution of Nα-Cbz-L-aspartic acid α-methyl ester (1.0 eq) in anhydrous toluene is added triethylamine (1.2 eq). The solution is cooled to 0 °C, and diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • Curtius Rearrangement and Isocyanate Trapping: Anhydrous tert-butanol (5.0 eq) is added to the reaction mixture, which is then heated to 80-90 °C and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford Nα-Cbz-Nβ-Boc-L-Dap-OMe.

  • Cbz Deprotection: The protected dipeptide is dissolved in methanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

  • HCl Salt Formation: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2 M) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield Boc-L-Dap-OMe·HCl.

Protocol 2: Synthesis via Reductive Amination of a Serine Derivative
  • Aldehyde Formation: To a solution of N-Fmoc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is quenched with a saturated solution of Na2S2O3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated to give the crude aldehyde, which is used immediately in the next step.

  • Reductive Amination: The crude aldehyde is dissolved in methanol, and tert-butyl carbamate (1.5 eq) and sodium cyanoborohydride (1.5 eq) are added. The pH of the reaction is adjusted to 6-7 with acetic acid, and the mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield Nα-Fmoc-Nβ-Boc-L-Dap-OMe.

  • Fmoc Deprotection: The protected dipeptide is dissolved in a 20% solution of piperidine in DMF and stirred at room temperature for 30 minutes.

  • HCl Salt Formation: The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene. The crude amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether (2 M) is added. The precipitate is collected, washed with diethyl ether, and dried to give Boc-L-Dap-OMe·HCl.

Protocol 3: Synthesis via Mitsunobu Reaction
  • Mitsunobu Reaction: To a solution of N-Cbz-L-serine methyl ester (1.0 eq), tert-butyl carbamate (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography to separate the product from the triphenylphosphine oxide and the reduced azodicarboxylate. This purification can be challenging and may require multiple chromatographic steps.

  • Cbz Deprotection and HCl Salt Formation: The purified Nα-Cbz-Nβ-Boc-L-Dap-OMe is deprotected and converted to the hydrochloride salt as described in Protocol 1.

Concluding Remarks

The synthesis of Boc-L-Dap-OMe hydrochloride can be successfully achieved through several distinct synthetic strategies, each with its own set of advantages and challenges.

  • The Curtius and Hofmann rearrangements offer a reliable and often high-yielding approach from readily available starting materials. The Hofmann rearrangement is particularly attractive for its avoidance of azide reagents, enhancing its safety profile for larger-scale synthesis.

  • The reductive amination of serine derivatives provides excellent stereochemical control and can be optimized to minimize the need for extensive chromatographic purification, making it an efficient and scalable option.

  • The Mitsunobu reaction is a powerful tool for achieving the desired stereochemical inversion but is often hampered by purification challenges, which may limit its scalability.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available starting materials and reagents, safety considerations, and purification capabilities. This guide provides the foundational knowledge for making an informed decision and for the successful implementation of the chosen synthetic strategy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride (CAS RN: 181228-33-1). As a Senior Application Scientist, this document synthesizes regulatory mandates with practical, field-tested protocols to ensure the safety of personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating, promoting a culture of safety and responsibility within the laboratory.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a comprehensive understanding of the materials being handled and the regulations governing their disposal. The U.S. Environmental Protection Agency (EPA) provides a robust framework for hazardous waste management, which forms the basis of the protocols in this guide. It is imperative that all laboratory personnel are trained in these principles to ensure compliance and safety.[1]

A critical first step is the proper segregation of waste streams.[1][2] Mixing different classes of chemical waste can lead to dangerous reactions and complicates the disposal process. This guide will specifically address the appropriate handling of the title compound, ensuring it is managed in a manner that is both safe and compliant with federal and local regulations.

Hazard Assessment of this compound

Before handling any chemical, a thorough hazard assessment is paramount. Based on available Safety Data Sheets (SDS) and the chemical structure, this compound presents the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.

Personal Protective Equipment (PPE): Adherence to proper PPE protocols is non-negotiable. When handling this compound, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary.

Hazard ClassGHS PictogramPrecautionary Statements
Skin IrritantGHS07P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritantGHS07P280, P305+P351+P338, P337+P313
Respiratory IrritantGHS07P261, P271, P304+P340, P312
Acute Toxicity, OralGHS07P264, P270, P301+P312, P330

On-Site Waste Management and Segregation

Proper segregation and labeling of waste at the point of generation are critical for a safe and compliant laboratory.

Waste Container Selection and Labeling

Container Selection:

  • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for the disposal of solid this compound.

  • Liquid Waste: For solutions containing this compound, use a leak-proof, chemically compatible container (e.g., a high-density polyethylene bottle).

Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound".

  • The approximate quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the responsible researcher and laboratory location.

Satellite Accumulation Areas (SAAs)

Designated Satellite Accumulation Areas (SAAs) should be established within the laboratory at or near the point of waste generation.[3][4] These areas must be under the control of the laboratory personnel and are subject to the following requirements:

  • Waste containers must be kept closed except when adding waste.[4]

  • The SAA must be clearly marked with a "Hazardous Waste" sign.[4]

  • Secondary containment should be used to prevent spills.[4]

Disposal Procedures

The following step-by-step procedures provide a clear pathway for the proper disposal of this compound.

Disposal of Uncontaminated Solid Waste

For pure, uncontaminated solid this compound:

  • Carefully transfer the solid waste into a designated and properly labeled hazardous waste container.

  • Ensure the container is securely sealed.

  • Store the container in your laboratory's designated Satellite Accumulation Area.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Solid Waste

For materials such as gloves, weigh paper, or spill cleanup materials contaminated with the compound:

  • Place all contaminated solid waste into a designated and properly labeled hazardous waste container.

  • The label must list all chemical constituents of the waste.

  • Store the container in the SAA.

  • Arrange for professional disposal through your institution's EHS.

Disposal of Liquid Waste (Aqueous and Organic Solutions)
  • Segregation: Do not mix aqueous solutions with organic solvent waste.[1]

  • Containerization: Transfer the liquid waste into a designated, leak-proof, and chemically compatible container.

  • Labeling: Label the container with "Hazardous Waste" and list all components of the solution with their approximate percentages.

  • Storage: Store the container in the SAA with secondary containment.

  • Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS department.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

In-Lab Pre-treatment of Aqueous Waste (for experienced personnel)

For laboratories with the appropriate expertise and safety infrastructure, pre-treatment of aqueous waste containing this compound can render it less hazardous. This procedure involves neutralization of the hydrochloride salt.

Causality: The hydrochloride salt is acidic. Neutralization with a mild base will convert it to the free amine, which is generally less corrosive.

Protocol:

  • Dilution: In a fume hood, dilute the aqueous waste with water to a concentration of less than 5% (w/v).

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring. Monitor the pH of the solution.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal: The neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS department. Do not pour down the drain unless explicitly permitted by your institution's EHS and local regulations.

Regulatory Framework and Compliance

All waste disposal activities must adhere to the regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is the primary resource for ensuring compliance with these and any additional state or local regulations.

Waste Characterization: While a specific EPA hazardous waste code for this compound is not explicitly listed, it may be classified as a characteristic hazardous waste if it exhibits properties of corrosivity, ignitability, reactivity, or toxicity.[5][6][7] Given its acidic nature as a hydrochloride salt, it could be considered corrosive (D002) if the pH of an aqueous solution is ≤ 2.[7][8] A definitive determination should be made in consultation with your EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram, generated using DOT language, illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Identify Waste cluster_form Determine Physical Form cluster_solid_type Assess Solid Contamination cluster_liquid_type Assess Liquid Contamination cluster_disposal_actions Disposal Actions start (S)-Methyl 3-amino-2-((tert- butoxycarbonyl)amino)propanoate hydrochloride Waste is_solid Solid? start->is_solid is_contaminated_solid Contaminated? is_solid->is_contaminated_solid Yes is_aqueous Aqueous Solution? is_solid->is_aqueous No (Liquid) dispose_solid_uncontaminated Dispose as Uncontaminated Solid Hazardous Waste is_contaminated_solid->dispose_solid_uncontaminated No dispose_solid_contaminated Dispose as Contaminated Solid Hazardous Waste is_contaminated_solid->dispose_solid_contaminated Yes dispose_aqueous Collect as Aqueous Hazardous Waste is_aqueous->dispose_aqueous Yes dispose_organic Collect as Organic Solvent Waste is_aqueous->dispose_organic No (Organic Solvent) pretreat Optional: Neutralize (Consult EHS) dispose_aqueous->pretreat

Caption: Decision workflow for disposal of the target compound.

References

Navigating the Safe Handling of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling and disposal of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, an alanine derivative commonly utilized in peptide synthesis.[1][2][3] By understanding the inherent hazards and implementing the robust protective measures outlined herein, researchers can confidently mitigate risks and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its potential hazards is the critical first step in a proactive safety culture. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

  • H335: May cause respiratory irritation. [4][5]

Some sources also indicate that it may be harmful if swallowed (H302) or inhaled (H332).[6][7] The presence of the GHS07 "exclamation mark" pictogram on supplier labels serves as an immediate visual warning of these hazards.[7]

These classifications are not merely abstract codes; they represent tangible risks to the researcher. Skin contact can lead to localized redness, inflammation, and discomfort. Eye contact is of greater concern, with the potential for significant irritation that could impair vision. Inhalation of the powdered compound can irritate the respiratory tract, leading to coughing and discomfort. A comprehensive risk assessment, therefore, dictates that the primary routes of exposure—dermal, ocular, and inhalation—must be effectively blocked.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecifications & Rationale
Hand Protection Impervious Gloves (e.g., Nitrile): Essential to prevent skin contact and subsequent irritation.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
Eye & Face Protection Safety Goggles with Side-Shields or a Face Shield: Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne particles and splashes. A face shield offers an additional layer of protection for the entire face.
Skin & Body Protection Laboratory Coat: A standard lab coat is required to protect street clothes and underlying skin from contamination. For larger quantities or in situations with a higher risk of spillage, impervious clothing may be necessary.
Respiratory Protection NIOSH-Approved Respirator: To be used when handling the compound outside of a certified chemical fume hood or when dust generation is likely.[9] The specific type of respirator should be chosen based on a formal risk assessment.

Procedural Guidance for Safe Handling and Operations

Adherence to a systematic workflow is crucial for minimizing exposure. The following step-by-step process integrates best practices for handling this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control airborne particulates.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory.[10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within the fume hood to minimize movement in and out of the controlled workspace.

Donning and Doffing of PPE: A Critical Sequence

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

PPE Donning and Doffing Workflow
Handling the Compound

  • Weighing: When weighing the solid, do so within the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Transfers: Conduct all transfers of the solid material carefully to minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined plan for spill cleanup and waste disposal is a critical component of laboratory safety.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's safety officer.

  • Containment: For minor spills, use an inert absorbent material like sand or vermiculite to contain the spill.[11] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[8] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as chemical waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Disposal: All chemical waste must be disposed of through a licensed waste carrier in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.

By integrating these safety protocols into your standard operating procedures, you can create a robust framework for the safe handling of this compound, protecting yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.